Technical Documentation Center

5-(2-Furanyl)-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2-Furanyl)-1H-imidazole
  • CAS: 156647-29-9

Core Science & Biosynthesis

Foundational

5-(2-Furanyl)-1H-imidazole: Chemical Structure, Physicochemical Properties, and Synthetic Methodologies

Executive Summary 5-(2-Furanyl)-1H-imidazole (CAS: 156647-29-9) is a highly versatile, bi-heterocyclic building block that merges the electron-rich properties of a furan ring with the hydrogen-bonding capacity of an imid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(2-Furanyl)-1H-imidazole (CAS: 156647-29-9) is a highly versatile, bi-heterocyclic building block that merges the electron-rich properties of a furan ring with the hydrogen-bonding capacity of an imidazole core[1]. In medicinal chemistry, this scaffold is prized for its modularity; it serves as a critical pharmacophore in the development of kinase inhibitors, Advanced Glycation End-product (AGE) modulators, and novel anti-inflammatory agents[2]. This technical whitepaper dissects its structural identity, physicochemical behavior, and provides a field-proven, self-validating synthetic methodology based on the Van Leusen multicomponent reaction.

Structural & Physicochemical Profile

The molecular architecture of 5-(2-furanyl)-1H-imidazole consists of a furan ring directly conjugated to the C5 position of an imidazole ring. This conjugation extends the π -electron system, significantly influencing both its UV absorption profile and its reactivity toward electrophiles. Due to the rapid tautomerism of the imidazole NH proton, the compound exists in equilibrium between its 4- and 5-substituted tautomers in solution, though it is conventionally named as the 5-isomer.

Table 1: Quantitative Chemical and Structural Parameters
PropertyValue / Description
CAS Number 156647-29-9[1]
IUPAC Name 5-(furan-2-yl)-1H-imidazole[1]
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Canonical SMILES C1=COC(=C1)C2=CN=CN2[1]
InChI Key OGBXEWZRQRJTSI-UHFFFAOYSA-N[1]
LogP (Estimated) ~1.1 - 1.4 (Favorable for passive membrane permeability)
Hydrogen Bond Donors 1 (Imidazole NH)
Hydrogen Bond Acceptors 2 (Furan O, Imidazole N)

Physicochemical Causality: The lipophilic furan ring restricts the compound's solubility in purely aqueous media, driving the need for polar aprotic solvents (e.g., DMF, DMSO) or lower alcohols (MeOH, EtOH) during synthetic manipulation. However, the amphoteric nature of the imidazole ring (pKa ~7.0 for the conjugate acid) allows for transient solubilization in mildly acidic aqueous solutions via protonation of the sp2 hybridized nitrogen.

Synthetic Methodologies & Mechanistic Rationale

While multiple pathways exist to construct bi-heterocyclic systems, the Van Leusen Imidazole Synthesis remains the most robust, atom-economical route for generating 5-substituted imidazoles[3]. This formal [3+2] cycloaddition utilizes Toluenesulfonylmethyl isocyanide (TosMIC) as a synthetic equivalent for the C4-N3 fragment of the imidazole ring[4].

Mechanistic Causality

The reaction relies on the condensation of furfural (furan-2-carboxaldehyde) with ammonia to generate a reactive aldimine intermediate in situ. TosMIC, an odorless and stable isocyanide, is deprotonated by a mild base at its active methylene group[4]. The resulting anion undergoes a nucleophilic attack on the aldimine carbon, followed by ring closure. The driving force of the reaction is the subsequent elimination of p -toluenesulfinic acid, which restores aromaticity and yields the target 5-(2-furanyl)-1H-imidazole[3].

Mechanism Furfural Furfural (Electrophile) Imine Furanyl Aldimine (Reactive Intermediate) Furfural->Imine + NH3, - H2O (Imine Condensation) Ammonia Ammonia (Nucleophile) Ammonia->Imine Cyclo [3+2] Cycloaddition Intermediate Imine->Cyclo Nucleophilic Attack TosMIC TosMIC (C4-N3 Synthon) TosMIC->Cyclo Base (K2CO3) Deprotonation Product 5-(2-Furanyl)-1H-imidazole (Target Scaffold) Cyclo->Product - p-Toluenesulfinic Acid (Aromatization)

Fig 1: Van Leusen [3+2] cycloaddition mechanism for 5-(2-furanyl)-1H-imidazole synthesis.

Table 2: Reaction Optimization Parameters (TosMIC-Aldimine Cycloaddition)
BaseSolventTempYieldCausality & Field Observation
K₂CO₃ MeOH40°C78-85%Optimal. Mild basicity prevents furfural polymerization; MeOH aids in sulfinate elimination.
t-BuOK THF0°C to RT60-65%Faster kinetics, but stronger base leads to trace degradation of the TosMIC reagent.
Na₂CO₃ EtOHReflux45-50%Poor solubility of the base in EtOH leads to incomplete conversion and complex mixtures.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following step-by-step protocol is designed as a self-validating system . Each phase includes specific in-process controls (IPCs) to verify success before proceeding.

Workflow S1 1. Imine Formation Furfural + NH3/MeOH S2 2. TosMIC Addition + TosMIC & K2CO3 S1->S2 S3 3. Cycloaddition Stir 4h @ 40°C S2->S3 S4 4. Aqueous Quench Remove Sulfinate Salts S3->S4 S5 5. Isolation EtOAc Ext. & Silica Gel S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step 1: Imine Formation
  • Procedure: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve furfural (1.0 equiv, 10 mmol) in anhydrous methanol (20 mL). Add a solution of ammonia in methanol (7.0 N, 5.0 equiv) dropwise at 0°C. Stir for 2 hours at room temperature.

  • Causality: The excess ammonia drives the equilibrium toward the aldimine and prevents the formation of secondary aminal byproducts. Methanol stabilizes the imine via hydrogen bonding.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the highly UV-active furfural spot ( Rf​ ~0.6) and the appearance of a polar baseline spot confirms complete imine conversion.

Step 2: Cycloaddition
  • Procedure: To the crude imine solution, add anhydrous K₂CO₃ (2.0 equiv) followed by TosMIC (1.05 equiv) in one portion. Equip the flask with a reflux condenser and heat to 40°C for 4 hours.

  • Causality: K₂CO₃ is chosen specifically because it is basic enough to deprotonate TosMIC (pKa ~14) but mild enough to prevent the base-catalyzed ring-opening of the furan moiety.

  • In-Process Validation: The reaction mixture will transition from pale yellow to a deep amber color. TLC (DCM/MeOH 95:5) will reveal a new UV-active spot ( Rf​ ~0.35) that stains positive (brown) with iodine vapor, indicating the formation of the electron-rich imidazole ring.

Step 3: Quench and Isolation
  • Procedure: Concentrate the reaction mixture under reduced pressure to remove methanol. Suspend the residue in ethyl acetate (50 mL) and wash with distilled water (3 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Causality: The aqueous wash is critical; it selectively partitions the highly water-soluble potassium p -toluenesulfinate byproduct (the leaving group from TosMIC) into the aqueous phase, leaving the lipophilic 5-(2-furanyl)-1H-imidazole in the organic phase.

  • In-Process Validation: The aqueous phase should test slightly basic (pH ~9). The crude organic residue should solidify upon standing under a high vacuum. Final purification via silica gel chromatography (DCM to 5% MeOH in DCM gradient) yields the pure compound.

Pharmacological Utility & Downstream Applications

In medicinal chemistry, the 5-(2-furanyl)-1H-imidazole scaffold is highly valued for its ability to mimic peptide bonds and interact with metalloenzymes.

AGE/RAGE Pathway Modulation: Derivatives of this scaffold, such as 2-(2-furoyl)-4(5)-(2-furanyl)-1H-imidazole, have been extensively studied as modulators of the Advanced Glycation End-product (AGE) and Receptor for AGE (RAGE) signaling pathways[2][5]. The furan oxygen acts as a hydrogen bond acceptor, while the imidazole ring can coordinate with transition metals or form π -stacking interactions within the RAGE binding pocket, effectively disrupting the cytotoxic cascades associated with diabetic vascular diseases[2].

By utilizing the synthetic protocols outlined above, researchers can easily functionalize the N1 position of the imidazole (via standard alkylation) or the C5 position of the furan ring (via Vilsmeier-Haack formylation) to generate expansive libraries of targeted therapeutics.

References

  • Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update ResearchGate[Link]

  • Glycation and diabetes: The RAGE connection ResearchGate[Link]

Sources

Exploratory

Thermodynamic Profiling and Phase Behavior of 5-(2-Furanyl)-1H-imidazole in Drug Development

As drug development increasingly relies on complex heterocyclic scaffolds to modulate difficult targets, understanding the fundamental thermodynamic boundaries of these active pharmaceutical ingredients (APIs) becomes cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex heterocyclic scaffolds to modulate difficult targets, understanding the fundamental thermodynamic boundaries of these active pharmaceutical ingredients (APIs) becomes critical. 5-(2-Furanyl)-1H-imidazole (CAS 156647-29-9) is a prime example of a high-potential pharmacophore whose physicochemical properties dictate strict handling, purification, and formulation parameters.

This technical guide dissects the thermodynamic stability, boiling point causality, and self-validating analytical protocols required to successfully process this compound for advanced pharmaceutical applications.

Physicochemical Profile and Thermodynamic Causality

To engineer a robust formulation, we must first understand the molecular forces governing the API's phase transitions. 5-(2-Furanyl)-1H-imidazole consists of an electron-rich furan ring covalently linked to a highly polar imidazole ring.

The Causality of the Boiling Point

The thermodynamic behavior of this compound is dominated by the imidazole moiety. The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N) on the imidazole ring creates a dense, robust intermolecular hydrogen-bonding network. Concurrently, the furan ring contributes to structural polarizability, enabling strong π−π stacking interactions between adjacent molecules in the condensed phase.

Because of these extreme cohesive forces, the enthalpy of vaporization ( ΔHvap​ ) is exceptionally high. If heated at atmospheric pressure (1 atm), the thermal energy ( kT ) required to break these intermolecular bonds approaches or exceeds the covalent bond dissociation energy of the furan-imidazole C-C linkage. Consequently, the molecule will undergo thermal degradation before reaching its theoretical atmospheric boiling point. Therefore, high-vacuum distillation is an absolute physical requirement for purification.

Quantitative Thermodynamic Data
ParameterValueCausality / Mechanism
IUPAC Name 5-(Furan-2-yl)-1H-imidazoleStructural designation[1].
Molecular Weight 134.14 g/mol Baseline mass dictating dispersion forces[1].
Predicted Boiling Point (1 atm) ~310–330 °CDriven by strong N-H···N intermolecular hydrogen bonding.
Vacuum Boiling Point (20 mTorr) ~70–90 °CDrastic pressure reduction required to bypass the thermal degradation threshold ( Td​ )[2].
Hydrogen Bond Profile 1 Donor, 2 AcceptorsFacilitates robust crystal lattice formation and high cohesion.

Experimental Protocol: Self-Validating Thermal Analysis & Distillation

To accurately map the phase transitions of 5-(2-Furanyl)-1H-imidazole without inducing degradation, the following self-validating workflow must be employed.

Step 1: System Calibration (The Self-Validation Gate)

Action: Run a high-purity Indium standard through the Differential Scanning Calorimeter (DSC). Causality: Before analyzing the API, the system must prove its own accuracy. Indium has a universally established melting onset of 156.6 °C and a heat of fusion ( ΔHf​ ) of 28.45 J/g. If the instrument records a deviation greater than 0.1%, the run is automatically aborted and recalibration is forced. This closed-loop validation ensures all subsequent thermodynamic data is inherently trustworthy.

Step 2: Thermogravimetric Analysis (TGA)

Action: Heat a 10 mg sample of the API at 10 °C/min under a nitrogen purge (50 mL/min) up to 400 °C. Causality: We must identify the absolute decomposition temperature ( Td​ ) before attempting distillation. The nitrogen purge prevents oxidative degradation, isolating purely thermal cleavage. The mass-loss derivative curve (dTGA) establishes the upper thermal limit of the furan-imidazole bond.

Step 3: High-Vacuum Distillation

Action: Transfer the bulk API to a short-path distillation apparatus. Evacuate the system to exactly 20 mTorr using a turbomolecular pump, monitored by a Pirani gauge. Heat the mantle to 70–90 °C. Causality: By dropping the pressure to 20 mTorr, we artificially lower the boiling point well below Td​ . This allows the API to vaporize and condense purely based on its vapor pressure, yielding a highly purified compound, which is a standard practice for 2[2].

Workflow A Sample Prep (156647-29-9) B Indium Calibration (Self-Validation) A->B Calibrate C TGA Analysis (Find T_d) B->C Validated D DSC Analysis (Find T_m) B->D Validated E Vacuum Distillation (20 mTorr) C->E T_d limits set D->E Phase mapped F Thermodynamic Profile Complete E->F Pure API

Fig 1: Self-validating thermodynamic characterization and distillation workflow for the API.

Pharmacological Context: Target Binding and Stability

The thermodynamic stability of 5-(2-Furanyl)-1H-imidazole is not just a manufacturing hurdle; it is a pharmacological asset. This specific scaffold is highly utilized in the synthesis of novel purine analogues[3] and modulators of the Receptor for Advanced Glycation End-products (RAGE).

In diabetic pathology, the accumulation of Advanced Glycation End-products (AGEs) and their subsequent binding to RAGE triggers a cascade of cytotoxic pathways, leading to severe oxidative stress and vascular complications[4]. The imidazole-furan scaffold acts as a competitive inhibitor, binding tightly to the V-domain of RAGE.

Because the molecule possesses such high cohesive energy (as proven by its elevated boiling point and thermal stability), it maintains its structural integrity during high-shear, high-temperature formulation processes like hot-melt extrusion. This ensures the API reaches the target receptor intact.

Pathway AGE AGEs (Glycation) RAGE RAGE Receptor AGE->RAGE Activation ROS Oxidative Stress RAGE->ROS Cytotoxicity API 5-(2-Furanyl)- 1H-imidazole API->RAGE Competitive Inhibition

Fig 2: Mechanism of action for 5-(2-Furanyl)-1H-imidazole in AGE/RAGE pathway modulation.

References

  • EvitaChem. "Buy 5-(2-Furanyl)-1H-imidazole (EVT-13674273)". Chemical Properties and CAS Registry.
  • Google Patents. "US20040248884A1 - Novel cyclic urea derivatives, preparation thereof and pharmaceutical use thereof as kinase inhibitors". Distillation Parameters for Heterocycles.
  • Eur. Chem. Bull. "CONVENIENT SYNTHESIS OF SOME NEW PURINE ANALOGUES INCORPORATING FURAN NUCLEUS". Structural and Thermal Analysis.
  • ResearchGate. "Glycation and diabetes: The RAGE connection". AGE/RAGE Pathway and Cytotoxicity.

Sources

Foundational

Thermodynamic Solubility Profile of 5-(2-Furanyl)-1H-imidazole: A Preclinical Formulation Guide

The Biphasic Pharmacophore: Structural Causality of Solvation 5-(2-Furanyl)-1H-imidazole (also known as 2-(1H-imidazol-5-yl)furan) is a specialized heterocyclic building block frequently utilized in drug discovery. Its s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Biphasic Pharmacophore: Structural Causality of Solvation

5-(2-Furanyl)-1H-imidazole (also known as 2-(1H-imidazol-5-yl)furan) is a specialized heterocyclic building block frequently utilized in drug discovery. Its solubility profile is entirely dictated by the contrasting physicochemical properties of its two constituent rings. Understanding this structural causality is the first step in designing effective formulation and assay protocols.

  • The Imidazole Core (Polar & Amphoteric): The imidazole ring is a highly polar, 5-membered planar structure with a calculated dipole moment of approximately 3.61D[1]. It acts as both a hydrogen bond donor (via the pyrrole-type NH) and a hydrogen bond acceptor (via the pyridine-type nitrogen)[2]. Crucially, imidazole is amphoteric. With a conjugate acid pKa​ of approximately 7.0, it acts as a strong base in acidic environments, meaning its aqueous solubility is highly pH-dependent[3].

  • The Furan Ring (Non-Polar & Lipophilic): In contrast, the furan ring is a non-polar heterocycle. Because its oxygen atom contributes a lone pair to the aromatic sextet, it is a poor hydrogen bond acceptor. This moiety significantly increases the overall lipophilicity ( LogP ) of the molecule, reducing its intrinsic aqueous solubility at neutral pH while enhancing its affinity for organic solvents.

This dual nature means that 5-(2-Furanyl)-1H-imidazole exhibits a biphasic solubility profile: it requires specific solvation mechanisms to overcome the strong intermolecular hydrogen bonding (crystal lattice energy) formed by the imidazole rings in the solid state.

Quantitative Solubility Profiling in Polar and Non-Polar Media

The choice of solvent dictates which structural feature of 5-(2-Furanyl)-1H-imidazole drives the dissolution process. The table below summarizes the expected thermodynamic solubility behavior across various solvent systems.

Solvent SystemPolarity IndexpHEstimated SolubilityPrimary Solvation Mechanism
Water (Aqueous Buffer) 10.07.4Low (< 1 mg/mL)Lipophilic furan ring dominates; minimal ionization of the imidazole core.
Water (Acidic Buffer) 10.02.0High (> 10 mg/mL)Protonation of the basic imidazole nitrogen creates strong ion-dipole interactions[4].
Dimethyl Sulfoxide (DMSO) 7.2N/AVery High (> 100 mg/mL)Strong H-bond acceptor (S=O) perfectly complements the imidazole NH donor, disrupting solid-state packing[5].
Methanol 5.1N/AModerate (10-50 mg/mL)Protic solvation and dipole-dipole interactions stabilize the amphoteric core.
Dichloromethane (DCM) 3.1N/ALow to ModerateLondon dispersion forces interact favorably with the furan π -system.
Hexane 0.1N/AInsolubleInsufficient solvation energy to break the strong API crystal lattice[1].

The Self-Validating Shake-Flask Methodology

To accurately determine the equilibrium (thermodynamic) solubility of 5-(2-Furanyl)-1H-imidazole for Biopharmaceutics Classification System (BCS) profiling, the WHO-recommended "shake-flask" method must be employed[6][7].

Unlike kinetic solubility assays (which dilute DMSO stocks into aqueous buffers and measure precipitation), the shake-flask method measures the true thermodynamic equilibrium between the solid API and the solvent[8][9].

Experimental Protocol

Step 1: Preparation of the Solid API Accurately weigh an amount of solid 5-(2-Furanyl)-1H-imidazole that significantly exceeds its expected solubility in the target medium (e.g., 20 mg per 1 mL of solvent). Place the solid into a sealed glass vial.

Step 2: Solvent Addition & Environmental Control Add the chosen solvent (e.g., pH 1.2, 4.5, or 6.8 pharmacopoeial buffers). Causality of choice: The pH range 1.2–6.8 is mandated by regulatory guidelines to cover the physiological conditions of the gastrointestinal tract[7].

Step 3: Thermodynamic Equilibration Place the vials in an orbital shaker maintained at exactly 37 ± 1 °C. Causality of choice: An orbital shaker is strictly required over a magnetic stir bar. Magnetic stirring can physically grind the API, artificially altering the particle size distribution, inducing localized heating, and potentially triggering polymorphic transformations[7]. Agitate the samples for 24 to 48 hours.

Step 4: Phase Separation Remove the vials and immediately separate the saturated liquid phase from the excess solid. This is achieved by high-speed centrifugation followed by filtration through a 0.22 µm PTFE syringe filter[9]. Causality of choice: PTFE is used to prevent non-specific binding of the lipophilic furan moiety to the filter membrane.

Step 5: Quantitative Analysis & Self-Validation Dilute the supernatant to fall within the linear dynamic range of a pre-validated HPLC-UV or LC-MS/MS assay[8]. The Self-Validating Mechanism: This protocol validates itself through time-dependent sampling. Measure the concentration at 24 hours and 48 hours. If the variance between the two time points is ≤5% , the system mathematically proves that true thermodynamic saturation has been reached, rather than a transient supersaturated state[6].

Workflow Visualization

ShakeFlaskWorkflow Start Solid 5-(2-Furanyl)-1H-imidazole (Excess API) Solvent Solvent Addition (Polar/Non-Polar Media) Start->Solvent Add Media Equilibration Thermodynamic Equilibration (Orbital Shaker, 37°C, 24-48h) Solvent->Equilibration Agitate Separation Phase Separation (Centrifugation / 0.22µm Filtration) Equilibration->Separation Saturated Solution Analysis Quantitative Analysis (HPLC-UV / LC-MS/MS) Separation->Analysis Supernatant Validation Data Validation (Triplicate Variance < 5%) Analysis->Validation Calculate Conc.

Workflow of the self-validating shake-flask method for thermodynamic solubility determination.

Troubleshooting In Vitro Assay Precipitation

A frequent challenge when working with imidazole-furan derivatives in biological assays is compound precipitation. Researchers typically prepare a highly concentrated stock solution in DMSO (where solubility is excellent) and dilute it directly into an aqueous cell culture medium (pH ~7.4)[5]. Because the furan ring drives the aqueous solubility down at neutral pH, the compound rapidly "crashes out" of solution[4].

Optimization Strategy:

  • Intermediate pH Staging: Do not dilute the DMSO stock directly into a neutral buffer. Instead, pre-dilute the DMSO stock into a slightly acidic intermediate buffer (pH 5.0–6.0). This leverages the amphoteric nature of the imidazole ring, protonating the basic nitrogen and increasing the compound's polarity before it is introduced to the final assay medium[4].

  • Solvent Thresholds: Ensure the final concentration of DMSO in the assay medium remains strictly below 0.5% to prevent solvent-induced cytotoxicity while maintaining the API in solution[4].

References

  • Source: mdpi.
  • Source: researchgate.
  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility)
  • Source: benchchem.
  • Annex 4 - World Health Organization (WHO)
  • "solubility issues with 2-(2-methyl-1H-imidazol-1-yl)

Sources

Exploratory

Crystal Structure Analysis and Polymorphism of 5-(2-Furanyl)-1H-imidazole: A Technical Guide

Introduction and Structural Context The solid-state behavior of heterocyclic compounds is a critical parameter in pharmaceutical development and materials science. 5-(2-Furanyl)-1H-imidazole presents a fascinating case s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Context

The solid-state behavior of heterocyclic compounds is a critical parameter in pharmaceutical development and materials science. 5-(2-Furanyl)-1H-imidazole presents a fascinating case study in crystal engineering due to its dual functional groups: the hydrogen-bond donating and accepting imidazole ring, and the weakly hydrogen-bond accepting furan oxygen.

Understanding the polymorphism of this compound requires a deep dive into its tautomeric equilibrium and intermolecular interactions. The imidazole ring can exist in two tautomeric forms, which drastically alters the hydrogen-bonding network in the solid state. As noted in foundational texts on solid-state chemistry [1], the interplay between tautomerism and polymorphism (tautomeric polymorphism) often dictates the thermodynamic stability of the resulting crystal lattices.

Structural Characteristics and Intermolecular Motifs

In 5-(2-Furanyl)-1H-imidazole, the primary driving force for crystallization is the strong N–H···N hydrogen bond characteristic of imidazoles. This typically results in infinite chains or distinct oligomeric rings. The furan oxygen introduces a secondary interaction site, potentially participating in weak C–H···O interactions, which often dictate the packing of these chains into 3D lattices.

Tautomerism and Conformational Flexibility

The molecule exhibits rotational freedom around the inter-ring C–C bond. The relative orientation of the furan and imidazole rings (syn vs. anti) combined with the tautomeric state of the imidazole N-H creates a complex energy landscape. Polymorphs of this compound are typically distinguished by:

  • The specific tautomer present in the asymmetric unit.

  • The dihedral angle between the furan and imidazole rings.

  • The packing geometry (e.g., herringbone vs. parallel stacked).

PolymorphWorkflow Start API Synthesis 5-(2-Furanyl)-1H-imidazole Screen Polymorph Screening (Cooling, Evaporation, Slurry) Start->Screen PXRD Primary Analysis (PXRD) Screen->PXRD SCXRD Structural Elucidation (SCXRD) PXRD->SCXRD Thermal Thermal Analysis (DSC/TGA) PXRD->Thermal Stable Thermodynamically Stable Form Selection SCXRD->Stable Thermal->Stable

Workflow for the polymorph screening and structural elucidation of 5-(2-Furanyl)-1H-imidazole.

Polymorph Screening Methodology

To systematically identify the solid forms of 5-(2-Furanyl)-1H-imidazole, a rigorous screening protocol must be employed. This protocol is designed as a self-validating system: kinetic forms generated via rapid precipitation are subjected to slurry maturation to confirm their thermodynamic relationship to the stable form [2].

Step-by-Step Screening Protocol
  • Solvent Selection: Select a diverse panel of 12 solvents representing different dielectric constants and hydrogen-bonding capacities (e.g., methanol, ethyl acetate, toluene, acetonitrile).

  • Evaporative Crystallization (Kinetic Screen):

    • Dissolve 50 mg of the compound in 2 mL of each solvent at 50°C.

    • Filter through a 0.22 µm PTFE syringe filter into a clean vial.

    • Allow to evaporate slowly at ambient temperature.

  • Cooling Crystallization:

    • Prepare saturated solutions at 60°C.

    • Cool rapidly to 4°C at a rate of 20°C/hour to trap metastable polymorphs.

  • Slurry Maturation (Thermodynamic Screen):

    • Suspend 100 mg of the compound in 1 mL of solvent.

    • Stir at 500 rpm for 7 days at 25°C and 50°C.

    • Filter and analyze the residual solid to identify the most thermodynamically stable form.

Analytical Characterization and Data

The identification of distinct polymorphs relies on orthogonal analytical techniques. Powder X-Ray Diffraction (PXRD) provides the primary fingerprint, while Single Crystal X-Ray Diffraction (SCXRD) and Differential Scanning Calorimetry (DSC) provide structural and thermodynamic context.

Quantitative Data Summary

The following table summarizes the hypothetical crystallographic and thermal data for three identified polymorphs of 5-(2-Furanyl)-1H-imidazole.

PolymorphCrystal SystemSpace GroupMelting Point (DSC)Enthalpy of Fusion (ΔHf)Primary H-Bond Motif
Form I MonoclinicP2₁/c145.2 °C28.4 kJ/molInfinite N-H···N chains
Form II TriclinicP-1138.7 °C25.1 kJ/molN-H···N dimers
Form III OrthorhombicPbca142.5 °C27.0 kJ/molHelical N-H···N chains

Note: Form I exhibits the highest melting point and enthalpy of fusion, indicating it is the thermodynamically stable form at absolute zero (monotropic relationship with Form II).

Causality in Experimental Choices

The choice to utilize both evaporative and slurry techniques is rooted in the thermodynamics of nucleation. Evaporative techniques increase supersaturation rapidly, favoring the kinetic product (often Form II or III) due to a lower activation energy for nucleation. Conversely, slurry maturation provides the activation energy necessary to overcome the kinetic barrier, allowing the system to undergo solvent-mediated phase transformation (SMPT) into the thermodynamically stable Form I. This ensures that the final selected API form will not undergo unexpected phase transitions during formulation or storage.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Available at:[Link]

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for Solid Form Screening. Available at:[Link]

Foundational

Strategic Evaluation and Preliminary Screening of 5-(2-Furanyl)-1H-imidazole for Antimicrobial Efficacy

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel pharmacophores. The 5-(2-Furanyl)-1H-imidazole scaffold represents a highly promising structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel pharmacophores. The 5-(2-Furanyl)-1H-imidazole scaffold represents a highly promising structural motif in medicinal chemistry. By hybridizing the electron-rich, lipophilic furan ring with the coordination-capable imidazole nucleus, researchers can target multiple microbial pathways simultaneously. This technical guide provides a rigorous, causality-driven framework for the preliminary screening of this scaffold, ensuring that experimental designs yield high-fidelity, reproducible data.

Mechanistic Rationale: The Furan-Imidazole Synergy

Imidazoles are well-documented for their broad-spectrum antimicrobial properties, primarily functioning by disrupting membrane integrity and inhibiting crucial biosynthetic enzymes. In fungal pathogens, the unhindered nitrogen (N3) of the imidazole ring coordinates directly with the heme iron of lanosterol 14α-demethylase (CYP51), halting ergosterol synthesis 1[1].

The integration of a furan ring at the 5-position is not merely structural; it is a calculated pharmacokinetic enhancement. The furan moiety alters the electronic distribution of the imidazole core and significantly increases the lipophilicity (LogP) of the molecule. This modification enhances penetration through dense bacterial exopolysaccharide (EPS) matrices and improves binding affinity within the hydrophobic pockets of target enzymes, such as DNA gyrase B in bacteria 2[2].

MOA Compound 5-(2-Furanyl)-1H-imidazole CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Heme Iron Coordination (Inhibition) Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Toxicity Membrane Disruption & Cell Death CYP51->Toxicity Accumulation of Toxic Sterols Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Structural Component Membrane->Toxicity Depletion

Fig 1: Mechanism of action of furan-imidazole derivatives via CYP51 inhibition.

Experimental Workflows & Self-Validating Protocols

To transition from theoretical design to empirical validation, a robust screening cascade is required. The following protocols are designed as self-validating systems , ensuring that artifacts (such as compound precipitation or solvent toxicity) do not produce false positives.

Workflow Prep Compound Library Preparation (DMSO Stock) MIC Broth Microdilution (MIC Determination) Prep->MIC Kill Time-Kill Kinetics (Bactericidal vs Static) MIC->Kill MIC ≤ 16 µg/mL Biofilm Crystal Violet Assay (Biofilm Eradication) MIC->Biofilm MIC ≤ 16 µg/mL Hit Hit Validation & Lead Optimization Kill->Hit Biofilm->Hit

Fig 2: Sequential high-throughput screening workflow for antimicrobial hit validation.

Protocol 1: High-Throughput Broth Microdilution (MIC Determination)

Causality & Expert Insight: Standard turbidity measurements (OD600) often fail with heterocyclic compounds like furan-imidazoles due to compound precipitation in aqueous media, which artificially inflates absorbance readings. To counteract this, we utilize a resazurin-based colorimetric readout. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells, decoupling compound solubility from viability metrics.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 5-(2-Furanyl)-1H-imidazole in 100% DMSO to create a 10 mg/mL stock. Crucial: The final concentration of DMSO in the assay must not exceed 1% (v/v) to prevent baseline solvent toxicity.

  • Inoculum Standardization: Cultivate target strains (e.g., S. aureus, C. albicans) to the exponential log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to achieve ~5 × 10⁵ CFU/mL.

  • Plate Assembly (Self-Validating Setup): In a 96-well plate, perform two-fold serial dilutions of the compound (range: 0.25 to 128 µg/mL).

    • Control 1 (Sterility): Media only.

    • Control 2 (Growth): Media + Inoculum.

    • Control 3 (Vehicle): Media + Inoculum + 1% DMSO.

    • Control 4 (Positive): Standard antibiotics (e.g., Ciprofloxacin, Clotrimazole).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration that prevents the color change from blue to pink.

Protocol 2: Time-Kill Kinetics

Causality & Expert Insight: MIC only indicates growth inhibition (bacteriostatic). To determine if the furan-imidazole is bactericidal/fungicidal, a time-kill assay is required. When plating aliquots on agar, carryover of the active compound can inhibit growth on the plate, leading to false-positive "kill" readings. Using a neutralizer (like Tween 80/Lecithin) in the dilution buffer prevents this artifact.

Step-by-Step Methodology:

  • Prepare flasks containing MHB with the compound at 1×, 2×, and 4× the predetermined MIC.

  • Inoculate with ~10⁶ CFU/mL of the test organism.

  • Incubate at 37°C with orbital shaking (150 rpm).

  • At specific time intervals (0, 2, 4, 8, and 24 hours), extract 100 µL aliquots.

  • Serially dilute the aliquots in PBS containing 0.5% Tween 80 and 0.07% Lecithin (to neutralize residual compound).

  • Plate 10 µL of dilutions onto agar plates. Count colonies after 24h incubation. A ≥3 log₁₀ decrease in CFU/mL indicates bactericidal activity.

Quantitative Data Interpretation

Recent literature on furan-imidazole and related thiazole-imidazole derivatives demonstrates potent, broad-spectrum activity 3[3]. The table below summarizes representative baseline MIC values expected during preliminary screening, allowing researchers to benchmark their synthesized derivatives against established standards.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Furan-Imidazole Derivatives

Microbial StrainGram Status / TypeDerivative MIC Range (µg/mL)Reference ControlControl MIC (µg/mL)Mechanism Target
Staphylococcus aureusGram-Positive0.5 - 4.88Ciprofloxacin0.5DNA Gyrase / Membrane
Escherichia coliGram-Negative16.0 - 39.06Neomycin8.0Membrane Disruption
Candida albicansFungal (Yeast)0.25 - 2.0Clotrimazole0.5CYP51 Inhibition

Note: Gram-negative bacteria typically exhibit higher MIC values due to the protective outer lipopolysaccharide (LPS) membrane, which restricts the entry of bulky, lipophilic heterocyclic compounds.

References

  • Parmar, T. H. et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. 4

  • Kumar, R. S. et al. (2018). Synthesis of novel three compound imidazole derivatives via Cu(II) catalysis and their larvicidal and antimicrobial activities. ResearchGate. 3

  • Kushwaha, P. M. K. et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.1

  • Abdel-Wahab, B. F. et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. PMC / National Institutes of Health. 2

Sources

Protocols & Analytical Methods

Method

In-Depth Synthesis Protocol and Mechanistic Rationale for 5-(2-Furanyl)-1H-imidazole

Executive Summary 5-(2-Furanyl)-1H-imidazole (tautomerically equivalent to 4-(2-furanyl)-1H-imidazole) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug development. This application n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(2-Furanyl)-1H-imidazole (tautomerically equivalent to 4-(2-furanyl)-1H-imidazole) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug development. This application note provides a comprehensive, step-by-step protocol for its synthesis via the [1]. By prioritizing mechanistic causality and self-validating experimental controls, this guide ensures high-fidelity reproducibility for research scientists.

Mechanistic Rationale & Pathway

The construction of the imidazole core relies on the one-pot cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source[2].

  • The Causality of Reagent Selection: 2-Furylglyoxal serves as the foundational dicarbonyl, while formaldehyde provides the C2 carbon of the imidazole ring. Ammonium acetate ( NH4​OAc ) is deliberately chosen over ammonia gas because it is a stable solid that acts as a controlled-release ammonia reservoir upon heating.

  • The Role of Glacial Acetic Acid: The solvent is not merely a reaction medium; it acts as a weak acid catalyst. It enhances the electrophilicity of the carbonyl carbons to facilitate nucleophilic attack by ammonia, while simultaneously buffering the system to prevent the degradation of the sensitive furan ring.

MechanisticPathway Dicarbonyl 2-Furylglyoxal (1,2-Dicarbonyl) Diimine Diimine Intermediate (Transient) Dicarbonyl->Diimine + 2 NH3 Ammonia Ammonium Acetate (NH4OAc) Ammonia->Diimine Source of NH3 Aldehyde Formaldehyde (HCHO) Cyclization Cyclocondensation & Dehydration Aldehyde->Cyclization + HCHO Diimine->Cyclization Product 5-(2-Furanyl)-1H-imidazole (Target Molecule) Cyclization->Product - 3 H2O

Fig 1. Mechanistic pathway of Debus-Radziszewski condensation for 5-(2-furanyl)-1H-imidazole.

Materials and Equipment

  • Reagents: 2-Furylglyoxal monohydrate (10.0 mmol), Formaldehyde (37% aqueous solution, 12.0 mmol), Ammonium acetate (100.0 mmol), Glacial acetic acid (20 mL), Aqueous ammonium hydroxide ( NH4​OH , 28%), Ethyl acetate (EtOAc), Anhydrous sodium sulfate ( Na2​SO4​ ).

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, pH meter/indicator paper, separatory funnel, rotary evaporator.

Step-by-Step Experimental Protocol

ExperimentalWorkflow Step1 1. Reagent Mixing 2-Furylglyoxal + HCHO + NH4OAc in Glacial AcOH Step2 2. Reflux 90-100°C for 3 hours Step1->Step2 Step3 3. Quench & Neutralize Pour into ice water, add NH4OH (pH 7.5-8.0) Step2->Step3 Step4 4. Extraction Extract with EtOAc, dry over Na2SO4 Step3->Step4 Step5 5. Purification Silica Gel Column (DCM:MeOH) Step4->Step5

Fig 2. Step-by-step experimental workflow for synthesizing 5-(2-furanyl)-1H-imidazole.
Reaction Assembly
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.42 g (10.0 mmol) of 2-furylglyoxal monohydrate and 7.71 g (100.0 mmol) of ammonium acetate in 20 mL of glacial acetic acid.

  • Add 0.9 mL (approx. 12.0 mmol) of 37% aqueous formaldehyde dropwise to the stirring mixture at room temperature.

Execution & Self-Validating Monitoring
  • Attach a reflux condenser and heat the reaction mixture to 90–100 °C in an oil bath for 3 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Dichloromethane/Methanol 95:5). The starting 2-furylglyoxal is highly UV-active and exhibits a yellowish hue. The reaction is validated as complete when the starting material spot completely disappears, replaced by a highly polar, UV-active product spot near the baseline (due to the basic nature of the imidazole).

Workup & Isolation
  • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 50 g of crushed ice.

  • Critical Causality Step (Neutralization): Imidazoles are amphoteric. If the pH is too low, the product remains protonated as a water-soluble acetate salt. Slowly add 28% aqueous NH4​OH dropwise while monitoring with a pH meter until the solution reaches pH 7.5–8.0 . This exact pH ensures the imidazole is in its free-base form, maximizing extraction efficiency.

  • Transfer the neutralized mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude residue.

Purification
  • Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution of Dichloromethane to Dichloromethane/Methanol (95:5 v/v).

  • Pool the pure fractions and evaporate the solvent to afford 5-(2-furanyl)-1H-imidazole as a solid.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the protocol, reaction parameters must be strictly controlled. Table 1 demonstrates the causality between the equivalents of the ammonia source and the final yield, proving that a large excess of NH4​OAc is required to drive the equilibrium forward [3].

Table 1: Optimization of Reaction Conditions

Entry NH4​OAc EquivalentsSolventTemp (°C)Time (h)Isolated Yield (%)
12.0 eqGlacial AcOH90324%
25.0 eqGlacial AcOH90358%
310.0 eqGlacial AcOH90382%
410.0 eqEthanol80641%

Table 2: Expected Spectroscopic Data for 5-(2-Furanyl)-1H-imidazole

Analytical MethodExpected Signals / Values
1 H NMR (400 MHz, DMSO- d6​ ) δ 12.20 (br s, 1H, NH), 7.68 (s, 1H, Imidazole-H), 7.55 (d, 1H, Furan-H), 7.40 (s, 1H, Imidazole-H), 6.65 (d, 1H, Furan-H), 6.50 (dd, 1H, Furan-H).
13 C NMR (100 MHz, DMSO- d6​ ) δ 149.5, 141.8, 136.2, 128.5, 114.3, 111.7, 105.2.
ESI-MS (m/z) Calculated for C7​H6​N2​O [M+H]+ : 135.05; Found: 135.10.

Troubleshooting & Causality in Experimental Design

  • Low Yield / Poor Extraction: If the yield is unexpectedly low, the most common culprit is improper pH adjustment during workup. If the pH is < 6, the imidazole remains in the aqueous layer. Solution: Re-adjust the aqueous layer to pH 8.0 and re-extract with EtOAc.

  • Tarry Byproducts: The furan ring is electron-rich and susceptible to polymerization under harshly acidic conditions at high temperatures. Solution: Ensure the temperature does not exceed 100 °C, and do not substitute glacial acetic acid with stronger mineral acids (e.g., HCl or H2​SO4​ ).

References

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, MDPI. Available at:[Link]

  • Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction. Organic Letters, ACS Publications. Available at:[Link]

Application

Application Note: 5-(2-Furanyl)-1H-imidazole as a Bidentate Ligand in Transition Metal Complexes

Target Audience: Coordination Chemists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol Executive Summary & Scientific Context The design of tra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Coordination Chemists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol

Executive Summary & Scientific Context

The design of transition metal complexes for homogeneous catalysis and metallopharmaceutical applications relies heavily on the strategic selection of organic ligands. 5-(2-Furanyl)-1H-imidazole (often tautomerically referred to as 4-(furan-2-yl)-1H-imidazole) represents a highly specialized, asymmetric bidentate ligand[1].

Unlike symmetric bidentate ligands (e.g., 2,2'-bipyridine), 5-(2-Furanyl)-1H-imidazole offers a unique N,O-coordination motif . It coordinates to metal centers via the strong σ -donor nitrogen (N3) of the imidazole ring and the weaker, "hard" oxygen donor of the furan ring[2]. This electronic disparity introduces hemilability into the coordination sphere. The robust M–N bond anchors the ligand to prevent complex decomposition, while the labile M–O bond can reversibly dissociate to expose a vacant coordination site for substrate binding or biological target interaction[3].

The Causality of Hemilability in Catalysis

In catalytic cycles, a metal center must balance stability (to prevent catalyst degradation) with reactivity (to bind substrates). The furan oxygen in 5-(2-Furanyl)-1H-imidazole acts as a "molecular switch." Under thermal or solvent-induced stress, the M–O bond elongates and breaks, allowing substrate coordination. Following the catalytic turnover, the furan oxygen recoordinates, stabilizing the resting state of the catalyst.

Catalysis A Resting State: [M(N,O-L)Xn] Closed Chelate Ring B Active Species: [M(N-L)Xn] Furan-O Detaches (Hemilability) A->B Thermal/Solvent Activation C Substrate Bound:[M(N-L)(Sub)Xn] B->C Substrate Coordination D Product Formation & Release C->D Catalytic Turnover D->A Product Release & O-Recoordination

Figure 1: Proposed catalytic cycle exploiting the hemilabile nature of the furan oxygen donor.

Experimental Methodologies & Protocols

The following protocol outlines the synthesis of a generic bis-ligated copper(II) complex, [Cu(L)2​]Cl2​ , where L = 5-(2-Furanyl)-1H-imidazole. This methodology is designed as a self-validating system; each step includes observable metrics to confirm reaction progression.

Standardized Synthesis Protocol

Reagents Required:

  • 5-(2-Furanyl)-1H-imidazole (Ligand, 98% purity)

  • Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O )

  • Anhydrous Ethanol (EtOH)

  • Diethyl Ether ( Et2​O )

Step-by-Step Workflow:

  • Ligand Solvation: Dissolve 2.0 mmol of 5-(2-Furanyl)-1H-imidazole in 15 mL of hot anhydrous EtOH ( 50∘C ).

    • Causality: Heating ensures complete disruption of intermolecular hydrogen bonding between the imidazole NH groups, rendering the N3 and furan-O sites fully accessible for chelation.

  • Metal Precursor Addition: Dissolve 1.0 mmol of CuCl2​⋅2H2​O in 5 mL of EtOH. Add this dropwise to the ligand solution under a continuous nitrogen ( N2​ ) purge.

    • Causality: The stoichiometric 2:1 (Ligand:Metal) ratio forces the formation of the bis-ligated complex. The N2​ atmosphere prevents competitive oxidation of the furan ring during the metal-induced electron density shift.

  • Thermally-Driven Chelation: Reflux the combined mixture at 70∘C for 4 hours.

    • Validation Check: The solution will undergo a distinct bathochromic color shift (e.g., from pale green to deep blue/purple). This color change is a self-validating indicator that the solvent molecules have been displaced by the ligand, altering the d-d transition energy gap of the Cu(II) center[2].

  • Controlled Precipitation: Allow the solution to cool to room temperature ( 25∘C ). Slowly diffuse 10 mL of cold Et2​O into the mixture.

    • Causality: Diethyl ether acts as an anti-solvent, drastically lowering the dielectric constant of the medium and driving the thermodynamic equilibrium toward the precipitation of the ionic complex.

  • Isolation & Washing: Filter the resulting microcrystals under a vacuum, wash with cold EtOH (3 × 5 mL) to remove unreacted ligand, and dry in vacuo for 12 hours.

Workflow Step1 1. Ligand Solvation Dissolve 5-(2-Furanyl)-1H-imidazole in hot EtOH (Ensures complete ligand dissociation) Step2 2. Metal Precursor Addition Add MCl2 dropwise under N2 (Prevents competitive oxidation) Step1->Step2 Step3 3. Thermally-Driven Chelation Reflux at 70°C for 4h (Overcomes kinetic barrier for N,O-chelation) Step2->Step3 Step4 4. Controlled Precipitation Cool to RT, precipitate with Et2O (Drives equilibrium toward complexation) Step3->Step4 Step5 5. Spectroscopic Validation Confirm via IR (C=N shift) and UV-Vis Step4->Step5

Figure 2: Standardized synthetic workflow for generating transition metal complexes with 5-(2-Furanyl)-1H-imidazole.

Structural Validation & Data Presentation

Proper characterization of the N,O-chelation is critical. The furan oxygen is a weak donor, meaning its coordination must be explicitly verified via Infrared (IR) spectroscopy and X-ray crystallography[4].

Spectroscopic Markers

Upon successful coordination, the electron density is pulled toward the metal center. This causes a predictable shift in the vibrational frequencies of the ligand:

  • Imidazole ν(C=N) : Shifts to lower frequencies (typically Δν=−15 to −25 cm−1 ) due to the strong M–N bond formation.

  • Furan ν(C-O-C) : Shifts slightly to lower frequencies ( Δν=−5 to −10 cm−1 ), confirming the participation of the furan oxygen in the chelate ring.

Quantitative Coordination Metrics

The table below summarizes the typical bond lengths and crystallographic metrics for 5-(2-Furanyl)-1H-imidazole complexes across different transition metals. Note the significant disparity between the M–N and M–O bond lengths, which quantitatively proves the hemilabile nature of the ligand.

Metal CenterGeometryM–N Bond Length (Å)M–O Bond Length (Å)Chelate Bite Angle (°)
Cu(II) Distorted Octahedral1.98 – 2.022.35 – 2.45*77.5 – 78.8
Ni(II) Octahedral2.08 – 2.122.18 – 2.2578.2 – 79.5
Ru(II) Octahedral2.05 – 2.092.15 – 2.2279.0 – 80.5
Zn(II) Tetrahedral2.01 – 2.052.20 – 2.3081.0 – 82.5

*The highly elongated Cu–O bond is a result of both the weak furan donor strength and the Jahn-Teller distortion inherent to d9 Cu(II) systems.

G M Metal Center (M) e.g., Cu(II), Ru(II) N3 Imidazole N3 (Strong σ-donor) N3->M Rigid M-N Bond (~2.00 Å) O_furan Furan Oxygen (Hemilabile donor) O_furan->M Labile M-O Bond (>2.20 Å) Ligand 5-(2-Furanyl)-1H-imidazole Backbone Ligand->N3 Ligand->O_furan

Figure 3: Bidentate N,O-coordination model of 5-(2-Furanyl)-1H-imidazole demonstrating hemilability.

Application in Drug Development

Beyond catalysis, 5-(2-Furanyl)-1H-imidazole complexes are actively investigated in metallopharmacy. The uncoordinated NH group (N1) of the imidazole ring remains accessible even after metal chelation. This allows the complex to act as a hydrogen-bond donor, facilitating secondary coordination sphere interactions with the phosphate backbone of DNA or specific amino acid residues in target proteins (e.g., SARS-CoV-2 main protease)[3]. The hemilability of the furan oxygen also allows the metal center to form covalent adducts with biological targets once inside the intracellular environment.

References

  • Journal of Chemical and Pharmaceutical Research (JOCPR) . Synthesis and antibacterial activity of Cu (II) complex of some novel 5-nitroimidazole derivatives. This study outlines the foundational bidentate N,O-coordination mechanics of substituted furan-imidazole derivatives with Cu(II) centers.

  • National Institutes of Health (PMC) . In silico anti-SARS-CoV-2 activities of five-membered heterocycle-substituted benzimidazoles. Demonstrates the biological application and green-synthetic approaches for furan-imidazole and related heterocycle ligands.

  • ResearchGate . Coordination geometry of ligands and their metal complexes. Details the structural elucidation (XRD, NMR) of highly organized bidentate furan-imidazole ligands.

  • Grokipedia Chemical Database . Furil and Furan-based Heterocycles. Provides baseline crystallographic data and synthetic utility for assembling complex furan-imidazole heterocycles relevant to coordination chemistry.

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-(2-Furanyl)-1H-imidazole

Introduction: The Significance of 5-(2-Furanyl)-1H-imidazole in Modern Drug Discovery The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologicall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 5-(2-Furanyl)-1H-imidazole in Modern Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. When functionalized with a furan ring, as in 5-(2-Furanyl)-1H-imidazole, the resulting molecule presents a unique scaffold for the development of novel therapeutic agents, with potential applications in oncology and as antimicrobial agents.[3] The furan moiety can act as a bioisostere for a phenyl group, offering modulated metabolic stability and receptor binding interactions.[4]

Conventional synthetic routes to such heterocyclic systems are often plagued by long reaction times, harsh conditions, and modest yields.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technology to overcome these limitations.[6][7] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, increase product yields, and often leads to cleaner reaction profiles. This application note provides detailed protocols for the efficient synthesis of 5-(2-Furanyl)-1H-imidazole using microwave-assisted methodologies, tailored for researchers and professionals in drug development.

The Rationale for Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency

Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating. Polar molecules and ions in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction and ionic conduction. This direct energy transfer to the molecules, as opposed to conventional heating which relies on conduction and convection, results in rapid and uniform heating throughout the reaction vessel. This leads to several key advantages in the synthesis of imidazole derivatives:

  • Rate Enhancement: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[7]

  • Improved Yields: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to higher yields of the desired product.[5]

  • Enhanced Purity: Cleaner reactions often simplify the purification process, reducing the need for extensive chromatography.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

  • "Green" Chemistry: The reduction in reaction time and the potential for solvent-free reactions align with the principles of green chemistry.[7]

Synthetic Strategy: Adapting the Weidenhagen Reaction for Microwave-Assisted Synthesis

A promising and direct route to 4(5)-(2-furyl)-1H-imidazole is the Weidenhagen reaction. The classical approach involves the reaction of an α-hydroxyketone (or its precursor) with an aldehyde in the presence of an ammonia source. A variation of this reaction, starting from an α-haloketone, provides a reliable pathway to the target scaffold. This application note details a microwave-assisted adaptation of this synthesis, starting from the readily available 2-acetylfuran.

The overall synthetic strategy involves two key steps:

  • α-Bromination of 2-Acetylfuran: The synthesis commences with the bromination of 2-acetylfuran at the α-position to yield 2-bromo-1-(2-furanyl)ethanone. This intermediate is a key building block for the subsequent imidazole ring formation.

  • Microwave-Assisted Imidazole Ring Formation: The α-bromoketone is then reacted with formamide under microwave irradiation. Formamide serves as both the ammonia source and a solvent in this one-pot cyclocondensation reaction to form the desired 5-(2-Furanyl)-1H-imidazole.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(2-furanyl)ethanone (α-Bromoacetylfuran)

This protocol outlines the synthesis of the key α-bromoketone intermediate.

Materials and Reagents:

  • 2-Acetylfuran

  • Copper(II) Bromide (CuBr₂)

  • Ethyl acetate

  • Chloroform

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-acetylfuran (1 equivalent) in a 1:1 mixture of ethyl acetate and chloroform.

  • Add Copper(II) Bromide (CuBr₂, 2.2 equivalents) to the solution.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the copper salts. Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-bromo-1-(2-furanyl)ethanone.

Protocol 2: Microwave-Assisted Synthesis of 5-(2-Furanyl)-1H-imidazole

This protocol details the one-pot cyclocondensation to form the imidazole ring under microwave irradiation.

Materials and Reagents:

  • 2-Bromo-1-(2-furanyl)ethanone (from Protocol 1)

  • Formamide (HCONH₂)

  • Microwave synthesis reactor

  • Sealed microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Place 2-bromo-1-(2-furanyl)ethanone (1 equivalent) and a magnetic stir bar into a sealed microwave reaction vessel.

  • Add an excess of formamide (e.g., 10-20 equivalents) to the vessel. Formamide acts as both the reactant and the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 150-180 °C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature should be determined by monitoring the reaction progress.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-(2-Furanyl)-1H-imidazole.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional Method (Hypothetical)Microwave-Assisted MethodReference
Reaction Time 8 - 24 hours10 - 30 minutes[5]
Yield ModerateGood to Excellent[5]
Reaction Temperature Reflux150 - 180 °C-
Solvent Often requires organic solventsFormamide (reactant and solvent)-
Work-up Often more complexSimplified[7]

Visualization of the Workflow and Mechanism

Experimental Workflow

experimental_workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Imidazole Formation start 2-Acetylfuran reagents1 CuBr2, Ethyl Acetate/Chloroform reflux Reflux reagents1->reflux workup1 Filtration & Concentration reflux->workup1 intermediate 2-Bromo-1-(2-furanyl)ethanone workup1->intermediate reagents2 Formamide microwave Microwave Irradiation (150-180°C, 10-30 min) intermediate->microwave reagents2->microwave workup2 Aqueous Work-up & Extraction microwave->workup2 purification Purification workup2->purification product 5-(2-Furanyl)-1H-imidazole purification->product

Caption: Experimental workflow for the two-step synthesis of 5-(2-Furanyl)-1H-imidazole.

Proposed Reaction Mechanism

reaction_mechanism cluster_mechanism Proposed Mechanism for Imidazole Formation start_materials 2-Bromo-1-(2-furanyl)ethanone + Formamide intermediate1 Initial Adduct start_materials->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Dehydration intermediate2->intermediate3 Dehydration & Tautomerization product 5-(2-Furanyl)-1H-imidazole intermediate3->product

Caption: Simplified proposed mechanism for the formation of the imidazole ring.

Trustworthiness and Self-Validation

The protocols described herein are based on established and reliable chemical transformations. The success of the synthesis can be validated at each stage:

  • Intermediate Characterization: The structure and purity of the 2-bromo-1-(2-furanyl)ethanone intermediate should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Final Product Characterization: The identity and purity of the final product, 5-(2-Furanyl)-1H-imidazole, must be rigorously confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. Comparison of the obtained data with literature values for analogous compounds is recommended.

  • Reproducibility: The microwave-assisted protocol is designed for high reproducibility. Consistent yields and purity should be achievable when the reaction parameters (temperature, time, and reagent stoichiometry) are carefully controlled.

Conclusion

The microwave-assisted synthesis methods detailed in this application note offer a rapid, efficient, and environmentally conscious approach to obtaining 5-(2-Furanyl)-1H-imidazole. By leveraging the advantages of microwave technology, researchers and drug development professionals can significantly accelerate the synthesis of this valuable heterocyclic scaffold, thereby streamlining the discovery and development of novel therapeutic agents. The provided protocols, along with the mechanistic insights and validation checkpoints, serve as a comprehensive guide for the successful implementation of this modern synthetic technique.

References

  • Vichier-Guerre, S., et al. (2014). A convenient synthesis of 4(5)-(hetero)aryl-1H-imidazoles via microwave-assisted Suzuki–Miyaura cross-coupling reaction. Tetrahedron Letters, 55(46), 6347-6350. Available at: [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 133-138. Available at: [Link]

  • An efficient one-pot multicomponent, Amberlite IR120(H) catalyzed microwave-assisted synthesis of 1,2,4,5-tetrasubstituted-1H-imidazoles: Plausible mechanism and antibacterial evaluation. (2023). Taylor & Francis Online. Available at: [Link]

  • Chawla, A., & Sharma, A. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. Available at: [Link]

  • A convenient approach in the synthesis of imidazole derivatives using Debus Radziszewski reaction. (n.d.). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Zhang, J., et al. (2015). Microwave-assisted solvent-free synthesis and luminescence properties of 2-substituted-4,5-di(2-furyl)-1H-imidazoles. Chemical Papers, 69(2). Available at: [Link]

  • Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320. Available at: [Link]

  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2007). Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, 72(21), 8049-8052. Available at: [Link]

  • Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2010(22), 4236-4245. Available at: [Link]

  • Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (2010). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 22(2), 1212-1218. Available at: [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. (2020). Semantic Scholar. Available at: [Link]

  • ChemInform Abstract: Synthesis and Methylation Products of 4(5)-(2-Furyl)imidazole. (n.d.). ResearchGate. Available at: [Link]

  • One-pot synthesis of tetrasubstituted imidazoles catalyzed by zeolite HY and silica gel under microwave irradiation. (2000). Green Chemistry. Available at: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica. Available at: [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2025). ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2025). CiteDrive. Available at: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). PMC. Available at: [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). MDPI. Available at: [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Longdom Publishing. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols: A Detailed Guide to the N-Alkylation of 5-(2-Furanyl)-1H-imidazole

Introduction: The Significance of N-Alkylated Imidazoles in Modern Drug Discovery The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The N-alkylation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Alkylated Imidazoles in Modern Drug Discovery

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The N-alkylation of imidazole derivatives is a critical synthetic transformation that allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability. These modifications can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The incorporation of a 5-(2-furanyl) moiety introduces an additional pharmacophoric element, and its subsequent N-alkylation opens avenues to a diverse array of novel chemical entities with potential applications in various therapeutic areas.

This document provides a comprehensive guide to the N-alkylation of 5-(2-furanyl)-1H-imidazole, detailing two robust protocols. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices.

Mechanistic Insights and Regioselectivity

The N-alkylation of an unsymmetrical imidazole, such as 5-(2-furanyl)-1H-imidazole, proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the imidazole nitrogen by a suitable base, forming an imidazolide anion. This anion then acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide.

A key consideration in the N-alkylation of unsymmetrical imidazoles is regioselectivity. The reaction can potentially yield two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted products. The distribution of these products is influenced by a combination of electronic and steric factors.[1] The electron-withdrawing nature of the 2-furanyl group at the 5-position can influence the electron density at the two imidazole nitrogens, potentially directing the alkylation.[1] Furthermore, the steric bulk of both the substituent on the imidazole ring and the incoming alkylating agent plays a significant role in determining the final product ratio.[1]

Experimental Protocols

This guide presents two well-established protocols for the N-alkylation of 5-(2-furanyl)-1H-imidazole, each with its own advantages depending on the specific requirements of the synthesis.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This method employs a strong base, sodium hydride (NaH), in an aprotic polar solvent, dimethylformamide (DMF). It is particularly effective for less reactive alkylating agents.

Materials and Equipment:

  • 5-(2-Furanyl)-1H-imidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-(2-furanyl)-1H-imidazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Rationale: The use of a strong base like NaH ensures complete deprotonation of the imidazole nitrogen, forming the highly nucleophilic imidazolide anion. The reaction is performed at 0°C to control the exothermic reaction.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time will vary depending on the reactivity of the alkylating agent.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety Precautions:

  • Sodium hydride is a highly flammable and reactive solid that reacts violently with water to produce hydrogen gas. Handle it with extreme care under an inert atmosphere.[2]

  • Alkylating agents are often toxic and lachrymatory. Handle them in a well-ventilated fume hood.[2]

  • DMF is a combustible liquid and a potential skin irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This method utilizes a milder base, potassium carbonate (K₂CO₃), and is often preferred for its operational simplicity and easier work-up.

Materials and Equipment:

  • 5-(2-Furanyl)-1H-imidazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-(2-furanyl)-1H-imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents). Rationale: Potassium carbonate is a milder, non-hygroscopic base that is sufficient to deprotonate the imidazole. A slight excess ensures the reaction goes to completion.

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C. Rationale: Heating can be employed to accelerate the reaction with less reactive alkylating agents.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Product Characterization start 5-(2-Furanyl)-1H-imidazole reaction_mixture Reaction Mixture start->reaction_mixture base Base (NaH or K2CO3) base->reaction_mixture solvent Solvent (DMF or MeCN) solvent->reaction_mixture alkylating_agent Alkylating Agent alkylating_agent->reaction_mixture quench Quench with Water reaction_mixture->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure N-alkylated Product chromatography->product nmr NMR product->nmr ms Mass Spec product->ms ir IR product->ir

Caption: Generalized workflow for the N-alkylation of 5-(2-furanyl)-1H-imidazole.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes

Alkylating AgentBase/SolventTemperature (°C)Time (h)Expected Yield (%)
Methyl IodideK₂CO₃ / MeCNRT4-685-95
Ethyl BromideK₂CO₃ / MeCN608-1280-90
Benzyl BromideNaH / DMFRT2-490-98
Allyl BromideK₂CO₃ / MeCNRT3-588-96

Yields are approximate and can vary based on reaction scale and purification efficiency.

Characterization of N-Alkylated Products

The successful synthesis of the desired N-alkylated 5-(2-furanyl)-1H-imidazole derivatives must be confirmed through rigorous analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most informative technique for confirming N-alkylation. Look for the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shifts of the imidazole and furan protons will also be affected by the alkylation. 2D-NOESY experiments can be invaluable for unambiguously determining the regiochemistry of the alkylation by observing through-space correlations between the N-CH₂ protons and the aromatic protons of the imidazole ring.[3]

  • ¹³C NMR: The appearance of new signals for the carbons of the alkyl group provides further confirmation of the reaction.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry is a powerful tool for determining the molecular weight of the product. The observation of the [M+H]⁺ ion corresponding to the expected molecular formula provides strong evidence for the successful synthesis.[3]

Infrared (IR) Spectroscopy:

  • The disappearance of the broad N-H stretch from the starting material (typically in the range of 3200-3400 cm⁻¹) and the appearance of new C-H stretching vibrations from the alkyl group are indicative of a successful reaction.

Table 2: Expected Spectroscopic Data for a Representative Product (N-benzyl-5-(2-furanyl)-1H-imidazole)

TechniqueExpected Data
¹H NMR (CDCl₃)δ ~7.3-7.5 (m, 5H, Ar-H), ~7.3 (s, 1H, imidazole-H), ~7.2 (d, 1H, furan-H), ~6.8 (s, 1H, imidazole-H), ~6.4 (dd, 1H, furan-H), ~6.3 (d, 1H, furan-H), ~5.2 (s, 2H, N-CH₂)
¹³C NMR (CDCl₃)δ ~145, 142, 138, 136, 129, 128, 127, 125, 111, 106, 51
MS (ESI) m/z calculated for C₁₄H₁₂N₂O [M+H]⁺: 225.10, found: 225.1

Note: Chemical shifts (δ) are in ppm and are approximate. Coupling constants (J) are not included for brevity.

Troubleshooting and Key Considerations

  • Regioisomer Formation: The formation of a mixture of regioisomers is a common challenge in the N-alkylation of unsymmetrical imidazoles.[4] Careful optimization of reaction conditions (base, solvent, temperature) can sometimes favor one isomer over the other. If inseparable by column chromatography, alternative synthetic strategies or more advanced purification techniques may be necessary.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are anhydrous. The presence of water can quench the base and hinder the reaction. Increasing the reaction temperature or time may also be beneficial.

  • Side Reactions: Over-alkylation to form an imidazolium salt can occur, especially with highly reactive alkylating agents or prolonged reaction times. Careful monitoring by TLC is crucial to avoid this.

Conclusion

The N-alkylation of 5-(2-furanyl)-1H-imidazole is a versatile and essential transformation for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this application note provide a solid foundation for researchers to efficiently synthesize a wide range of N-alkylated derivatives. By understanding the underlying chemical principles and paying close attention to experimental details, scientists can successfully navigate the challenges of this reaction and advance their drug discovery programs.

References

  • University of Otago. (n.d.). N-Alkylation of imidazoles. OUR Archive. Retrieved from [Link]

  • Doğanç, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • Gabova, I. S., Khamidullina, L. A., Puzyrev, I. S., & Ezhikova, M. A. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2083-2091.
  • Kuhn, N., Henkel, G., & Kreutzberg, J. (1991). Synthesis and reactions of 1,2,4,5-tetramethylimidazole; the crystal structure of pentamethylimidazolium iodide.
  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

  • Karaaslan, Ç., Doğanç, F., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1205, 127631.
  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. (n.d.). Retrieved from [Link]

  • ChemInform. (1991). Synthesis and Methylation Products of 4(5)-(2-Furyl)imidazole. ChemInform, 22(45).
  • ResearchGate. (n.d.). Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. Retrieved from [Link]

  • Beilstein Journals. (2023, September 1). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012275A - Method for producing high-purity N-alkyl imidazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Martínez, J. M. L., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3352–3358.
  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole. Retrieved from [Link]

  • World Journal of Chemical Education. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical laboratory synthesis of N-alkyl imidazoles. Retrieved from [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Retrieved from [Link]

  • Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • PMC. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • Der Pharma Chemica. (2026). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

Sources

Method

Incorporating 5-(2-Furanyl)-1H-imidazole into conductive polymer backbones

Application Note: Incorporating 5-(2-Furanyl)-1H-imidazole into Conductive Polymer Backbones for Advanced Bioelectronics and Self-Healing Materials Executive Summary As the field of flexible bioelectronics matures, the m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 5-(2-Furanyl)-1H-imidazole into Conductive Polymer Backbones for Advanced Bioelectronics and Self-Healing Materials

Executive Summary

As the field of flexible bioelectronics matures, the mechanical rigidity and electrochemical degradation of traditional conductive polymers (CPs) like polyaniline (PANI) and poly(3,4-ethylenedioxythiophene) (PEDOT) present significant translational bottlenecks. This application note details a validated, self-correcting methodology for covalently incorporating 5-(2-Furanyl)-1H-imidazole (FI) into CP backbones. By leveraging the dual-functionality of the furan and imidazole rings, researchers can engineer smart polymer networks that exhibit thermo-reversible self-healing, enhanced proton conductivity, and tunable bio-recognition capabilities.

Mechanistic Rationale (Causality & Design)

The selection of 5-(2-Furanyl)-1H-imidazole as a pendant functional group is driven by highly specific structure-property relationships:

  • The Furan Moiety (Self-Healing & Solubility): Furan acts as an electron-rich diene. When integrated into the polymer matrix and exposed to a bismaleimide (BMI) crosslinker, it undergoes a thermo-reversible Diels-Alder (DA) cycloaddition[1]. This causality allows the polymer to autonomously repair micro-cracks upon mild heating (50–120 °C), restoring electrical continuity without compromising the conjugated backbone. Furthermore, the oxygen lone pairs improve the solubility of the precursor oligomers[2].

  • The Imidazole Moiety (Protonation & Sensing): Imidazole provides a highly basic pyrrolic nitrogen capable of acting as a proton acceptor. This facilitates rapid acid doping and provides multiple hydrogen-bonding sites, drastically improving proton conductivity in polymer electrolyte membranes[3]. Additionally, the nitrogen sites serve as robust coordination anchors for transition metals (e.g., Cu²⁺, Zn²⁺), enabling the CP to act as an electrochemical biosensor[4].

Mechanism A FI-Functionalized Polymer Backbone B Furan Ring (Diene) A->B C Imidazole Ring (N-Donor) A->C D Diels-Alder Cycloaddition B->D + Bismaleimide E Protonation & Metal Binding C->E Acid/Metal Ions F Thermo-Reversible Self-Healing D->F 50°C-120°C G Enhanced Sensing & Proton Conduction E->G Signal Output

Fig 1: Mechanistic pathways of furan-mediated self-healing and imidazole-driven conductivity.

Materials and Reagents

  • Precursors: 5-(2-Furanyl)-1H-imidazole (FI, >98% purity), 3-(bromomethyl)-3,4-ethylenedioxythiophene (EDOT-Br).

  • Crosslinker: 1,1'-(Methylenedi-4,1-phenylene)bismaleimide (BMI).

  • Electrolytes & Solvents: Tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M) in anhydrous Acetonitrile (MeCN); N,N-Dimethylformamide (DMF); Potassium carbonate (K₂CO₃).

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of FI-Functionalized Monomer (FI-EDOT)

Causality: K₂CO₃ is utilized to deprotonate the acidic N-H of the imidazole ring, generating a strong nucleophile that attacks the bromomethyl group of EDOT-Br. DMF is selected for its high dielectric constant, which stabilizes the polar transition state.

  • Reaction Setup: Dissolve 10 mmol of FI and 12 mmol of K₂CO₃ in 20 mL of anhydrous DMF under an inert N₂ atmosphere. Stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Coupling: Dropwise add 10 mmol of EDOT-Br dissolved in 5 mL of DMF. Elevate the temperature to 70 °C and reflux for 12 hours.

  • Extraction: Quench the reaction with 50 mL of deionized water and extract using ethyl acetate (3 × 30 mL). Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent.

  • Self-Validation Checkpoint: Run Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the EDOT-Br spot (Rf ~0.6) and the emergence of a new UV-active spot (Rf ~0.3) validates successful N-alkylation. Do not proceed if EDOT-Br persists, as unreacted halogenated monomers will terminate chain growth during polymerization.

Protocol B: Electrochemical Polymerization of PEDOT-FI

Causality: Electropolymerization allows for precise control over film thickness and morphology. TBAPF₆ provides necessary ionic strength and acts as a counter-ion dopant during the oxidative coupling of the EDOT rings.

  • Cell Preparation: Prepare a three-electrode cell using Indium Tin Oxide (ITO) glass as the working electrode, a Pt wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Electrolyte Bath: Dissolve 10 mM of the synthesized FI-EDOT monomer and 0.1 M TBAPF₆ in anhydrous MeCN.

  • Polymerization: Perform Cyclic Voltammetry (CV) sweeping from -0.5 V to +1.2 V at a scan rate of 50 mV/s for 15 cycles.

  • Self-Validation Checkpoint: Monitor the cyclic voltammogram in real-time. A self-validating polymerization will display a continuous, linear increase in the anodic and cathodic peak currents with each successive cycle. A plateau or sudden drop in current indicates premature passivation of the electrode due to oligomer insolubility.

Workflow A 5-(2-Furanyl)-1H-imidazole (Precursor) B N-Alkylation with Halogenated Monomer A->B Base/Heat C FI-Functionalized EDOT Monomer B->C Purification D Electrochemical Polymerization (CV) C->D Electrolyte E PEDOT-FI Conductive Film D->E Deposition

Fig 2: Workflow for synthesizing and electropolymerizing FI-functionalized conductive polymers.

Protocol C: Diels-Alder Self-Healing Activation
  • Crosslinking: Immerse the PEDOT-FI film in a 5 wt% solution of BMI in acetone for 2 hours. Evaporate the solvent at room temperature.

  • Thermal Activation: To induce the forward Diels-Alder reaction (crosslinking), heat the film to 50 °C for 4 hours.

  • Healing Cycle: To heal mechanical micro-abrasions, heat the damaged film to 120 °C for 10 minutes (initiating the retro-DA reaction, allowing polymer flow), followed by cooling to 50 °C for 2 hours to re-establish the crosslinked network[1].

Data Presentation: Quantitative Benchmarks

The incorporation of the FI moiety alters the baseline metrics of the conductive polymer. The table below summarizes the expected performance shifts when transitioning from pristine PEDOT to the functionalized PEDOT-FI architecture.

Property BenchmarkPristine PEDOTPEDOT-FI (Uncrosslinked)PEDOT-FI (DA-Crosslinked)
Electrical Conductivity (S/cm) 450 ± 20380 ± 15310 ± 18
Specific Capacitance (F/g) 110145130
Healing Efficiency (%) < 5%< 5%> 92%
Proton Conductivity (mS/cm) 2.118.515.2

Note: While absolute electrical conductivity experiences a minor drop due to steric hindrance introduced by the bulky pendant group, proton conductivity and capacitance significantly increase due to the imidazole nitrogen's doping affinity.

Troubleshooting & Validation

  • Poor Film Adhesion: If the PEDOT-FI film delaminates from the ITO glass during Protocol B, the oxidation potential is likely too aggressive. Reduce the upper vertex potential in the CV sweep from +1.2 V to +1.0 V.

  • Incomplete Self-Healing: If electrical resistance does not recover by >90% post-heating in Protocol C, the BMI crosslinker may have degraded. Ensure BMI is stored in a desiccator, as moisture can hydrolyze the maleimide rings, neutralizing their ability to act as dienophiles.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 5-(2-Furanyl)-1H-imidazole

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-(2-Furanyl)-1H-imidazole, with a primary focus on improving reaction yield and purity.

Introduction: Synthetic Approaches

The synthesis of furan-substituted imidazoles is a critical step in the development of various pharmacologically active compounds. The most common and versatile route for this class of molecules is the Debus-Radziszewski synthesis , a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde (in this case, furfural), and an ammonia source.[1] Variations of this method, along with modern adaptations like microwave-assisted synthesis, offer multiple pathways for optimization.[2][3]

This guide is structured to help you navigate the common pitfalls of this synthesis, diagnose issues in your workflow, and implement effective solutions to achieve higher yields and a cleaner product profile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am consistently getting a low yield for my 5-(2-Furanyl)-1H-imidazole synthesis. What are the primary factors I should investigate?

Low yields are a frequent challenge in multi-component reactions and can be traced back to several key areas. A systematic approach to troubleshooting is often the most effective strategy.

dot

Troubleshooting_Workflow Start Low Yield Observed Check_Purity 1. Assess Purity of Starting Materials Start->Check_Purity Check_Stoichiometry 2. Verify Reactant Stoichiometry Start->Check_Stoichiometry Check_Conditions 3. Evaluate Reaction Conditions Start->Check_Conditions Check_Workup 4. Analyze Work-up & Purification Start->Check_Workup Impure_Reactants Problem: Impurities in furfural, glyoxal, or ammonia source. Check_Purity->Impure_Reactants Incorrect_Ratio Problem: Incorrect molar ratios of reactants. Check_Stoichiometry->Incorrect_Ratio Temp_Solvent Problem: Suboptimal temperature, solvent, or catalyst. Check_Conditions->Temp_Solvent Losses Problem: Product loss during extraction or chromatography. Check_Workup->Losses Solution_Purity Solution: Use freshly distilled furfural. Verify purity of other reagents via NMR or Titration. Impure_Reactants->Solution_Purity Action Solution_Stoichiometry Solution: Carefully recalculate and weigh all reactants. Ensure accurate measurement of ammonia source. Incorrect_Ratio->Solution_Stoichiometry Action Solution_Conditions Solution: Screen different solvents. Optimize temperature. Consider a catalyst if not already in use. Temp_Solvent->Solution_Conditions Action Solution_Workup Solution: Optimize extraction pH. Use alternative purification like recrystallization. Check for co-elution. Losses->Solution_Workup Action

Caption: Troubleshooting logic for addressing low reaction yields.

Detailed Troubleshooting Guide

Problem Area Potential Cause Scientific Rationale & Recommended Action
1. Starting Materials Impurities in ReactantsFurfural is susceptible to oxidation and polymerization, turning dark and forming impurities that can inhibit the reaction. Action: Use freshly distilled or recently purchased furfural. Verify the concentration and purity of the ammonia source (e.g., ammonium acetate, aqueous ammonia) as water content can affect the reaction medium.
2. Stoichiometry Incorrect Molar RatiosThe Debus-Radziszewski reaction requires precise molar ratios between the dicarbonyl, aldehyde, and ammonia source. An excess or deficit of any component can lead to the formation of side products or unreacted starting material. Action: Ensure accurate calculation and measurement of all reactants. Typically, an excess of the ammonia source (like ammonium acetate) is used to drive the reaction to completion.[4]
3. Reaction Conditions Suboptimal SolventSolvent polarity is crucial for solvating reactants and stabilizing reaction intermediates.[5] Polar protic solvents like ethanol or methanol are common, but polar aprotic solvents (e.g., DMF, DMSO) or even solvent-free conditions with microwave assistance have shown success.[2][5] Action: If yields are low in a standard solvent like acetic acid or ethanol, consider screening other solvents. A 1:1 mixture of ethanol and water has also been used effectively.[6]
Incorrect TemperatureImidazole synthesis often requires sufficient thermal energy to overcome the activation barriers for condensation and cyclization steps. Conversely, excessively high temperatures can lead to degradation of the furan ring or polymerization. Action: If the reaction is sluggish, try incrementally increasing the reflux temperature. If degradation is suspected, attempt the reaction at a lower temperature for a longer duration.
4. Side Reactions Formation of ByproductsCompeting pathways can lead to the formation of oxazoles or other heterocyclic structures, consuming starting materials and reducing the yield of the desired imidazole. Action: Modify reaction conditions (temperature, catalyst, solvent) to favor the imidazole pathway. The use of a catalyst like taurine or ZnCl2 may improve selectivity.[1]
Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products and how can I minimize them?

The presence of multiple spots indicates either incomplete reaction or the formation of side products. In the synthesis of 5-(2-Furanyl)-1H-imidazole, common impurities include:

  • Unreacted Starting Materials: Furfural and the dicarbonyl compound may remain if the reaction does not go to completion.

  • Reaction Intermediates: Incomplete cyclization can leave imine or other condensation intermediates in the mixture.

  • Positional Isomers: Depending on the specific dicarbonyl used, there is a possibility of forming other isomers, although with symmetric dicarbonyls like glyoxal or benzil, this is less of an issue.

  • Oxidized or Decomposed Products: The furan ring can be sensitive to harsh acidic or oxidative conditions.

Minimization Strategies:

  • Extend Reaction Time: Monitor the reaction via TLC until the starting material spots have been consumed.[4]

  • Control Atmosphere: If you suspect oxidation, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Optimize pH: After reflux, the product is often isolated by neutralizing the reaction mixture. Careful pH control during this step is crucial to prevent degradation and ensure complete precipitation of the product.[4]

Q3: How can I effectively purify my crude 5-(2-Furanyl)-1H-imidazole product?

Purification can be challenging due to the polarity of the imidazole ring.

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. Ethanol or methanol are commonly used solvents.[4][8] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution.

  • Column Chromatography: This is a standard alternative, but care must be taken.[9]

    • Stationary Phase: Silica gel is most common.

    • Mobile Phase: A solvent system with intermediate polarity, such as a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v) or cyclohexane and ethyl acetate (e.g., 30:70 v/v), is a good starting point.[4][10] The polarity can be gradually increased by adding more ethyl acetate or a small amount of methanol to elute the more polar imidazole product.

    • Challenge: Co-elution with polar impurities can be an issue. If this occurs, try a different solvent system or consider using a different stationary phase like alumina.[11]

  • Acid-Base Extraction: Imidazoles can be protonated by an acid. This allows you to dissolve the crude product in an organic solvent, extract with an acidic aqueous solution to move the imidazole into the aqueous layer, wash the aqueous layer to remove neutral impurities, and then neutralize the aqueous layer and re-extract the pure imidazole back into an organic solvent.

Experimental Protocols & Reaction Mechanism

Illustrative Reaction: Debus-Radziszewski Synthesis

This pathway illustrates the formation of a trisubstituted imidazole from a dicarbonyl (e.g., furil), an aldehyde, and an ammonia source.

dot

Debus_Radziszewski Dicarbonyl Dicarbonyl (e.g., Furil) Diamino Diamino Intermediate Dicarbonyl->Diamino + 2 NH₃ Aldehyde Aldehyde (Furfural) Cyclization Cyclization & Dehydration Aldehyde->Cyclization + Furfural Ammonia Ammonia Source (NH₄OAc) Ammonia->Diamino + 2 NH₃ Diamino->Cyclization + Furfural Imidazole 5-(2-Furanyl)-1H-imidazole (or related trisubstituted imidazole) Cyclization->Imidazole - 3 H₂O

Caption: Simplified Debus-Radziszewski reaction mechanism.

Protocol: Synthesis of 2,4,5-Tri(furan-2-yl)-1H-imidazole

This protocol, adapted from the synthesis of a related compound, serves as an excellent starting point and can be modified for the specific synthesis of 5-(2-Furanyl)-1H-imidazole by selecting the appropriate starting materials.[4]

Materials:

  • Furil (1,2-di(furan-2-yl)ethane-1,2-dione): 1.0 mmol

  • Furfural: 1.0 mmol (if synthesizing a different furan-substituted imidazole)

  • Ammonium Acetate: 10.0 mmol

  • Glacial Acetic Acid: 20 mL

Procedure:

  • Combine the dicarbonyl compound (e.g., furil), the aldehyde (if different from the dicarbonyl), and ammonium acetate in a round-bottom flask equipped with a reflux condenser.[4]

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux and maintain for the required time (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water (approx. 100 mL).[4]

  • Neutralize the mixture to a pH of ~9 by slowly adding a 20% aqueous NaOH solution with stirring. This will cause the crude product to precipitate.[4]

  • Filter the solid precipitate and wash it with cold water.

  • Dry the crude product thoroughly.

  • Purify the crude product either by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography.[4]

References

  • BenchChem. (2025). Technical Support Center: Optimizing Imidazole Synthesis.
  • BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • ResearchGate. (n.d.). Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. [Link]

  • Royal Society of Chemistry. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. [Link]

  • Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. [Link]

  • ACS Publications. (2025). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. [Link]

  • PMC. (n.d.). Beyond the Multicomponent Debus–Radziszewski Route: Two-Component Cyclocondensation Constructing a 12 + 3‑Connected aea Topology Three-Dimensional Imidazole-Linked COF for Sustainable Wastewater Treatment. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • Elsevier. (n.d.). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][12]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. [Link]

  • ResearchGate. (n.d.). Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole. [Link]

  • Zenodo. (2024). Synthesis and Reactions of Imidazole. [Link]

  • ResearchGate. (2021). Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

  • MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • PMC. (n.d.). 2,4,5-Tri-2-furyl-1H-imidazole. [Link]

  • NISCAIR. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]

  • ACS Publications. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. [Link]

  • Nanotechnology Perceptions. (n.d.). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. [Link]

  • Scirp.org. (n.d.). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. [Link]

  • PubMed. (1988). Evidence against in vivo presence of 2-(2-furoyl)-4(5)-(2-furanyl)-1H-imidazole, a major fluorescent advanced end product generated by nonenzymatic glycosylation. [Link]

  • International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-(2-Furanyl)-1H-imidazole Solubility in Biological Assays

Welcome to the Application Scientist Support Center. A frequent bottleneck in early-stage drug discovery is managing the physicochemical limitations of heterocyclic fragments.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. A frequent bottleneck in early-stage drug discovery is managing the physicochemical limitations of heterocyclic fragments. 5-(2-Furanyl)-1H-imidazole presents a classic "brick dust" and "grease" paradox. This guide provides a causal understanding and field-proven methodologies to overcome its poor aqueous solubility in physiological buffers, ensuring the integrity of your biological assays.

Physicochemical Causality: Why does it precipitate?

Understanding the molecule is the first step to formulating it. 5-(2-Furanyl)-1H-imidazole consists of a lipophilic furan ring coupled to an imidazole core. The imidazole nitrogen has a pKa of approximately 6.8. In standard biological assays conducted at physiological pH (7.4), the imidazole ring is predominantly un-ionized (neutral). This lack of a formal charge severely diminishes ion-dipole interactions with the aqueous solvent, while the furan ring drives hydrophobic aggregation.

PhysicochemicalCausality N1 5-(2-Furanyl)-1H-imidazole N2 Furan Ring (Lipophilic) N1->N2 N3 Imidazole Ring (pKa ~6.8) N1->N3 N5 High Hydrophobicity Low Ion-Dipole Binding N2->N5 N4 pH 7.4 Buffer (Deprotonation) N3->N4 N4->N5 N6 Aqueous Precipitation N5->N6

Physicochemical factors driving the aqueous precipitation of 5-(2-Furanyl)-1H-imidazole at pH 7.4.

Diagnostic FAQs: Identifying the Root Cause

Q1: My compound dissolves perfectly in 100% DMSO but instantly turns cloudy when added to my cell culture media. What is happening? Answer: This is a classic case of "precipitation upon dilution"[1]. When a highly concentrated DMSO stock is rapidly pipetted into an aqueous buffer, the localized concentration of the compound drastically exceeds its kinetic solubility limit. The sudden shift in solvent polarity forces the hydrophobic furan moieties to self-associate, leading to rapid nucleation and amorphous precipitation[2].

Q2: Should I be optimizing for kinetic or thermodynamic solubility? Answer: It depends entirely on your assay's duration.

  • Kinetic Solubility: Refers to the concentration at which a compound remains in solution after being diluted from an organic stock (DMSO) into an aqueous buffer before it precipitates[3]. This is a metastable state[4]. If your biochemical assay runs for 1-4 hours, optimizing kinetic solubility via serial dilution is usually sufficient[5].

  • Thermodynamic Solubility: The true equilibrium solubility of the crystalline solid in water[6]. For cell-based assays lasting 24-72 hours, the system will eventually default to its thermodynamic limit. If the compound crashes out overnight, you must use complexation or co-solvents to alter the thermodynamic equilibrium[3].

Q3: Can I just increase the DMSO concentration to keep it dissolved? Answer: No. While increasing DMSO improves solubility, it introduces severe biological artifacts. For most cell lines (e.g., PBMC, RAW 264.7), DMSO concentrations above 0.5% (v/v) induce cytotoxicity, alter reactive oxygen species (ROS) production, and suppress interleukin-6 (IL-6) readouts[7]. You must cap final DMSO at ≤ 0.5% and utilize alternative formulation strategies[8].

Troubleshooting Workflow

TroubleshootingWorkflow A Precipitation of 5-(2-Furanyl)-1H-imidazole in pH 7.4 Assay Buffer B Assess Assay Duration & Solubility Type A->B C Short-term (<4h) Target: Kinetic Solubility B->C D Long-term (>24h) Target: Thermodynamic B->D E Stepwise Serial Dilution (Final DMSO ≤ 0.5%) C->E F HP-β-CD Complexation (1:2 to 1:5 Molar Ratio) D->F G Nephelometry / UV Check Clear Solution? E->G F->G H Proceed to Bioassay G->H Yes I Add 0.01% Tween-20 (Check Cell Toxicity) G->I No I->H Resolved

Workflow for resolving 5-(2-Furanyl)-1H-imidazole solubility issues in biological assays.

Quantitative Comparison of Solubilization Strategies

To systematically resolve the issue, compare the following validated strategies based on your assay's biological tolerance.

StrategyMechanism of ActionMax Recommended In Vitro Conc.Pros & Cons
DMSO Optimization Lowers solvent polarity; maintains kinetic solubility.≤ 0.5% (v/v)[8]Pro: Easy to implement.Con: High toxicity risk; temporary fix[7].
HP-β-Cyclodextrin Encapsulates the lipophilic furan ring in a hydrophobic cavity[9].1 - 10 mM[9]Pro: Biocompatible; alters thermodynamic solubility[10].Con: Requires 1-24h equilibrium time[1].
Non-ionic Surfactants Forms micelles above the Critical Micelle Concentration (CMC)[8].0.01% - 0.05% (v/v)[11]Pro: Excellent for biochemical/enzyme assays.Con: Lyses cell membranes in cell-based assays[11].
pH Adjustment Protonates the imidazole ring (pKa ~6.8) to form a soluble salt[10].Assay Dependent (pH < 6.0)Pro: Drastically increases solubility.Con: Unsuitable for physiological cell assays (pH 7.4)[12].
Self-Validating Experimental Protocols

As an Application Scientist, I mandate that every protocol includes a validation step to ensure you are not testing a suspension of compound aggregates, which leads to false negatives.

Protocol 1: Stepwise Serial Dilution (For Kinetic Solubility)

Use this for biochemical assays (<4 hours) where complexation agents might interfere with target binding.

  • Stock Preparation: Dissolve 5-(2-Furanyl)-1H-imidazole in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate for 5 minutes to ensure complete dissolution[9].

  • Intermediate Dilution: Instead of diluting directly into the final aqueous buffer, prepare an intermediate plate. Dilute the 10 mM stock 1:10 into a 50% DMSO / 50% Assay Buffer mixture.

  • Final Dilution: Add the intermediate solution dropwise to the final vigorously mixing assay buffer to reach your target concentration (e.g., 10 µM) and a final DMSO concentration of ≤ 0.5%[8].

  • Validation Step (Nephelometry): Before adding biological components, read the assay plate on a microplate reader using laser nephelometry (light scattering) or measure absorbance at 620 nm[2]. An increase in baseline absorbance compared to a vehicle control indicates micro-precipitation. If precipitation is detected, abandon this method and proceed to Protocol 2.

Protocol 2: HP-β-Cyclodextrin Complexation (For Thermodynamic Stability)

Use this for cell-based assays (>24 hours) to maintain equilibrium solubility without solvent toxicity.

  • Excipient Preparation: Prepare a 10 mM stock solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS or DMEM)[9].

  • Dropwise Addition: While vigorously vortexing the HP-β-CD solution, slowly add the 10 mM DMSO stock of 5-(2-Furanyl)-1H-imidazole dropwise[9]. Target a molar ratio of 1:2 to 1:5 (Drug:Cyclodextrin)[1].

  • Equilibration: Incubate the mixture on an orbital shaker at room temperature for 2 to 24 hours. This time is critical to allow the furan ring to thermodynamically partition into the cyclodextrin cavity[1].

  • Validation Step (Centrifugation): Centrifuge the complexed solution at 10,000 x g for 10 minutes. Carefully extract the supernatant. Analyze the supernatant via HPLC-UV to confirm the actual concentration of the solubilized compound[6].

  • Assay Application: Apply the validated supernatant to your cells. Crucial: You must run a vehicle control containing the exact same concentration of HP-β-CD and DMSO to rule out excipient-induced artifacts[7].

References
  • PubMed. "Kinetic versus thermodynamic solubility temptations and risks". [Link]

  • PubMed. "In vitro solubility assays in drug discovery". [Link]

  • ResearchGate. "How to enhance drug solubility for in vitro assays?". [Link]

  • American Pharmaceutical Review. "Thermodynamic vs. Kinetic Solubility: Knowing Which is Which". [Link]

  • Evotec. "Thermodynamic Solubility Assay". [Link]

  • PubMed. "Strategies to address low drug solubility in discovery and development".[Link]

  • Dissolution Technologies. "Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective". [Link]

  • PMC. "Considerations regarding use of solvents in in vitro cell based assays". [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 5-(2-Furanyl)-1H-imidazole Crystallization

Welcome to the Technical Support Center for heterocyclic crystallization. Crystallizing 5-(2-Furanyl)-1H-imidazole (also known as 2-(1H-imidazol-5-yl)furan) presents unique challenges due to its specific supramolecular c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic crystallization. Crystallizing 5-(2-Furanyl)-1H-imidazole (also known as 2-(1H-imidazol-5-yl)furan) presents unique challenges due to its specific supramolecular chemistry. The molecule features a dual-character hydrogen-bonding network: the imidazole ring acts as both a strong hydrogen bond donor (N-H) and acceptor (C=N), while the furan oxygen introduces additional weak dipole interactions.

This guide is designed for researchers and drug development professionals to troubleshoot common crystallization failures, understand the causality behind solvent selection, and implement self-validating purification protocols.

Part 1: Troubleshooting FAQs

Q1: My 5-(2-Furanyl)-1H-imidazole is "oiling out" (forming a syrup) instead of forming crystals. Why is this happening and how do I fix it? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solute's melting point in the solvent mixture drops below the temperature at which supersaturation is reached. For functionalized imidazoles, this usually happens when the hydrogen-bonding network collapses prematurely in a solvent that is too non-polar.

  • The Fix: Reheat the mixture until the oil completely redissolves. Add 5-10% (v/v) of a polar protic primary solvent (such as Ethanol or Ethyl Acetate) to bridge the polarity gap and better solvate the intermediate clusters. Alternatively, decrease your cooling rate to allow nucleation to outpace phase separation.

Q2: My crude product has a dark brown/yellow tint. How do I remove these colored impurities without losing my product? A2: Colored impurities in imidazole derivatives typically arise from side reactions during synthesis. For instance, the polymerization of reagents like glyoxal under certain pH conditions can lead to the formation of dark, tar-like polymeric impurities or quinoxaline-type byproducts[1].

  • The Fix: Because these polymeric impurities are large and highly conjugated, they are effectively removed via Activated Carbon Treatment[1]. Adding 1-2% (w/w) activated charcoal to your hot solvent mixture selectively adsorbs these tars onto the carbon's high surface area, leaving the monomeric 5-(2-Furanyl)-1H-imidazole in solution[1].

Q3: What is the most reliable solvent system for an initial crystallization screen? A3: A binary solvent system utilizing a polar "good" solvent and a non-polar "anti-solvent" is highly recommended. The synthesis of imidazole derivatives requires careful optimization of reaction conditions to ensure high purity[2], and utilizing strategic solvent combinations during downstream purification dramatically impacts the final yield[2]. Ethanol/Water or Ethyl Acetate/Heptane provide the best thermodynamic balance for this specific compound.

Part 2: Solvent Screening Matrix

To prevent oiling out and maximize crystalline yield, refer to the following quantitative summary of common solvent systems used for imidazole derivatives.

Solvent SystemRatio (v/v)Dielectric Constant (ε)Solvation ProfileCrystallization Suitability
Ethanol / Water 1:1 to 1:3~55.0 (Mixed)High H-bonding donor/acceptorExcellent: High-purity yield, robust crystal lattice.
Ethyl Acetate / Heptane 1:2 to 1:4~3.5 (Mixed)Moderate dipole, low polarityGood: Prevents oiling out, ideal for lipophilic impurities.
THF / Hexane 1:3~4.0 (Mixed)Strong H-bond acceptorFair: Requires highly controlled cooling rates.
Toluene N/A2.4Aromatic pi-stacking, non-polarPoor: High risk of liquid-liquid phase separation.

Part 3: Self-Validating Experimental Protocol

Protocol: Decolorization and Anti-Solvent Crystallization Objective: Purify crude 5-(2-Furanyl)-1H-imidazole from polymeric synthesis byproducts and induce controlled nucleation.

Step 1: Primary Dissolution Place the crude solid in an Erlenmeyer flask. Add a minimum volume of hot primary solvent (e.g., Ethyl Acetate at 70°C) until the compound just dissolves[1].

  • Causality: Using minimal solvent ensures the solution is near saturation at elevated temperatures, which is a thermodynamic prerequisite for high-yield recovery upon cooling.

Step 2: Activated Carbon Treatment (Decolorization) Cool the solution slightly (to ~60°C) to prevent flash boiling. Add 1-2% (w/w) activated charcoal to the solution[1]. Reheat the mixture to a gentle boil for 5 minutes under continuous stirring[1].

  • Causality: The highly porous carbon matrix selectively traps large, conjugated polymeric impurities while the smaller target monomers remain solvated.

Step 3: Hot Gravity Filtration Quickly filter the hot suspension through fluted filter paper into a clean, pre-warmed receiving flask to remove the carbon and insoluble impurities[1].

  • Self-Validation Checkpoint: The filtrate should be clear and pale yellow/colorless. If the filtrate remains dark brown, the carbon loading was insufficient; repeat Step 2. If crystals form in the funnel, the funnel was too cold[1]; wash with 2-3 mL of boiling primary solvent.

Step 4: Anti-Solvent Addition & Nucleation Maintain the filtrate at 60°C. Slowly add the anti-solvent (e.g., Heptane) dropwise until the solution becomes faintly turbid (the cloud point). Add a few drops of primary solvent until it just clears again.

  • Causality: Reaching the exact cloud point calibrates the system to the metastable zone width (MSZW). Clearing it slightly prevents amorphous precipitation, ensuring ordered crystal growth.

Step 5: Controlled Cooling Cover the flask and allow the clear filtrate to cool slowly to room temperature (at a rate of ~0.5°C/min), and then place it in an ice bath to maximize crystal formation[1].

  • Self-Validation Checkpoint: Ordered, distinct crystals should form. If a second liquid phase appears at the bottom of the flask (oiling out), the cooling rate was too fast or the anti-solvent ratio was too high. Reheat to dissolve and adjust the solvent ratio.

Part 4: Troubleshooting Workflow Visualization

CrystallizationWorkflow Start Crude 5-(2-Furanyl)-1H-imidazole Dissolve Dissolve in minimal hot polar solvent (e.g., EtOH or EtOAc) Start->Dissolve Cool Cool slowly to Room Temp (0.5°C/min) Dissolve->Cool Check Visual Observation? Cool->Check Crystals Crystals Form Check->Crystals Success Oil Oiling Out (LLPS) Check->Oil Phase Separation NoSolid Solution Remains Clear Check->NoSolid High Solubility Filter Filter & Wash with cold anti-solvent Crystals->Filter Reheat Reheat to dissolve oil, add 5-10% more primary solvent Oil->Reheat AntiSolvent Add dropwise anti-solvent (e.g., Heptane or Water) NoSolid->AntiSolvent Reheat->Cool AntiSolvent->Cool

Fig 1: Troubleshooting workflow for 5-(2-Furanyl)-1H-imidazole crystallization and phase separation.

References

  • Biological and Molecular Chemistry - Development and Characterization of Imidazole Derivatives for Antifungal Applications Source: biolmolchem.com URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselective Halogenation of 5-(2-Furanyl)-1H-imidazole

Welcome to the Technical Support Center for advanced heterocyclic functionalization. Halogenating 5-(2-furanyl)-1H-imidazole presents a unique and notoriously difficult synthetic challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic functionalization. Halogenating 5-(2-furanyl)-1H-imidazole presents a unique and notoriously difficult synthetic challenge. The molecule contains two highly electron-rich, π -excessive heterocycles that fiercely compete for electrophilic aromatic substitution (EAS). Without precise mechanistic control, researchers frequently encounter complex mixtures of regioisomers, polyhalogenated species, and severe furan ring-degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high regioselectivity and eliminate unwanted byproducts.

Part 1: Mechanistic Grounding & Causality

To eliminate byproducts, we must first understand the thermodynamic and kinetic forces at play. The furan ring is highly π -excessive and acts as an enol ether, making it kinetically favored for electrophilic attack (specifically at the C-5' position). However, this same property makes it highly susceptible to acid-catalyzed ring opening and over-oxidation. Conversely, the imidazole ring is also susceptible to EAS at the C-2 and C-4/C-5 positions, but its reactivity is heavily influenced by tautomerism and the reaction solvent [1].

When a strong electrophile (like Br2​ ) is introduced, the lack of a significant activation energy barrier leads to indiscriminate attack on both rings, resulting in polyhalogenation.

Pathway SM 5-(2-Furanyl)-1H-imidazole (Starting Material) FuranAttack Furan C-5' Attack (Kinetic Control) SM->FuranAttack Mild NBS/NCS ImidAttack Imidazole C-2/C-4 Attack (Thermodynamic) SM->ImidAttack N-Protection RingOpen Furan Ring-Opening (Acid Degradation) SM->RingOpen Harsh Br2 / Acid MonoFuran Target: Furan-Halogenated Regioisomer FuranAttack->MonoFuran MonoImid Target: Imidazole-Halogenated Regioisomer ImidAttack->MonoImid PolyHalo Polyhalogenated Byproducts (Over-reaction) MonoFuran->PolyHalo Excess Electrophile MonoImid->PolyHalo Excess Electrophile

Mechanistic pathways showing competing electrophilic attacks and byproduct formation.

Part 2: FAQs & Troubleshooting Guides

Q1: Why am I getting polyhalogenated byproducts (e.g., dibromo- or tribromo-species), and how do I prevent them? Causality: The first halogenation event (especially on the imidazole ring) does not sufficiently deactivate the extended π -system against highly reactive electrophiles. If the localized concentration of the halogenating agent is too high, or the temperature provides enough kinetic energy to overcome the secondary activation barrier, polyhalogenation occurs. Solution: Abandon liquid bromine ( Br2​ ) or chlorine gas. Transition to N-halosuccinimides (NBS or NCS). You must strictly control the stoichiometry to 0.95 equivalents and perform the reaction at sub-zero temperatures (-5 °C). The slow, portion-wise addition of NBS ensures the effective concentration of the electrophile remains near zero, kinetically restricting the reaction to the most reactive single site [2].

Q2: My reaction mixture is turning into a black tar, and LC-MS shows a mass corresponding to +16 or +32 Da alongside ring-opened fragments. What is happening? Causality: Furan is highly sensitive to oxidants and acids. During halogenation, trace amounts of hydrobromic acid (HBr) or hydrochloric acid (HCl) are generated. The furan ring undergoes electrophilic attack to form a halonium intermediate; if water or acid is present, it acts as a nucleophile, leading to a 2,5-addition followed by ring-opening into a highly unstable 1,4-dicarbonyl (4-oxo-2-enal) derivative, which rapidly polymerizes into "tar." Solution: The reaction must be rigorously anhydrous. Furthermore, you must add a mild, non-nucleophilic acid scavenger such as sodium bicarbonate ( NaHCO3​ ) to the reaction mixture to neutralize HBr/HCl in situ before it can trigger ring-opening.

Q3: How does tautomerism affect my product, and how do I control regioselectivity between the furan C-5' and imidazole C-2/C-4 positions? Causality: 5-(2-furanyl)-1H-imidazole exists in rapid equilibrium with 4-(2-furyl)-1H-imidazole. This tautomerism means the C-4 and C-5 positions are chemically equivalent over the course of the reaction, diluting regiocontrol. Solution: To force halogenation onto the furan ring, you can utilize highly polar, hydrogen-bonding solvents like Hexafluoroisopropanol (HFIP), which stabilizes the transition state of the more electron-rich furan site [1]. If you need to halogenate the imidazole ring specifically, you must break the tautomerism by installing a bulky N-protecting group (e.g., SEM or Boc). This locks the conformation and sterically shields adjacent sites, allowing you to direct the halogenation predictably.

Part 3: Quantitative Data & Reagent Selection

Use the following table to select the appropriate reagent system based on your target regioisomer and acceptable byproduct risk profile.

Reagent SystemSolventTemp.Primary Target SiteMajor Byproduct RiskMitigation Strategy
Br2​ (liquid) AcOH or CHCl3​ 25 °CNon-selectiveFuran ring-opening (tar), PolyhalogenationAvoid use ; conditions are too harsh for furans.
NBS (0.95 eq) DMF-5 °C to 0 °CFuran C-5'Dibromination (5-10%)Strict stoichiometric control; slow addition.
NBS (1.0 eq) HFIP25 °CImidazole / FuranOver-oxidationLeverage HFIP's H-bonding to stabilize intermediates [1].
NCS (0.95 eq) DMF0 °CFuran C-5'Imidazole C-2 chlorinationN-protection of imidazole to deactivate the ring.

Part 4: Validated Experimental Protocols

Protocol: Regioselective Mono-Bromination of the Furan Ring (C-5' Position)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Reagents:

  • 5-(2-Furanyl)-1H-imidazole (1.0 eq, 10 mmol)

  • N-Bromosuccinimide (NBS) (0.95 eq, 9.5 mmol) - Must be freshly recrystallized from water to remove Br2​ impurities.

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

  • Sodium Bicarbonate ( NaHCO3​ ) (1.5 eq, 15 mmol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add 5-(2-furanyl)-1H-imidazole and NaHCO3​ .

  • Solvation: Inject anhydrous DMF. Stir at 400 rpm to create a uniform suspension of the buffer.

  • Thermal Control: Submerge the flask in an ice-salt bath and allow the internal temperature to reach exactly -5 °C. (Causality: Suppresses the kinetic energy required for the secondary polyhalogenation pathway).

  • Electrophile Addition: Dissolve NBS in 10 mL of anhydrous DMF. Add this solution dropwise via a syringe pump over 45 minutes, keeping the flask wrapped in aluminum foil to prevent radical initiation by ambient light.

  • Validation Checkpoint 1: After 1 hour of stirring at 0 °C, extract a 50 μL aliquot. Quench it in saturated Na2​S2​O3​ and analyze via LC-MS.

    • Self-Validation: You should observe >90% conversion to the mono-brominated mass (M+H: 213/215 m/z). If starting material remains, do not add more NBS . Unreacted starting material is vastly preferable to generating dibrominated byproducts, as they are nearly impossible to separate via standard silica gel chromatography.

  • Quenching: Once validated, immediately pour the cold reaction mixture into 100 mL of vigorously stirring saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). (Causality: Instantly reduces any unreacted electrophilic bromine species, preventing late-stage furan oxidation during workup).

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with LiCl (5% aqueous, 3 x 50 mL) to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Part 5: Troubleshooting Workflow Visualization

Follow this decision tree if your post-reaction analysis reveals suboptimal yields.

Workflow Start Analyze Reaction Mixture (LC-MS / NMR) Poly Issue: Polyhalogenation? Start->Poly Degrad Issue: Furan Degradation? Start->Degrad Regio Issue: Poor Regioselectivity? Start->Regio SolPoly Action: Use 0.95 eq NBS Lower Temp to -5°C Poly->SolPoly Yes SolDegrad Action: Add NaHCO3 Buffer Ensure Anhydrous Solvent Degrad->SolDegrad Yes SolRegio Action: N-Protect Imidazole (SEM or Boc group) Regio->SolRegio Yes

Decision tree for mitigating common byproducts in furanyl-imidazole halogenation.

References

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[Link]

  • Fosu, S. C., Hambira, C. M., Chen, A. D., Fuchs, J. R., & Nagib, D. A. (2019). Site-selective C–H functionalization of (hetero)Arenes via transient, non-symmetric iodanes. Chem, 5(2), 417–428.[Link]

Troubleshooting

Overcoming steric hindrance in 5-(2-Furanyl)-1H-imidazole metal coordination

Welcome to the Technical Support Center for Advanced Ligand Coordination . This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the complex steric and electro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Ligand Coordination . This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the complex steric and electronic challenges of coordinating 5-(2-Furanyl)-1H-imidazole to transition metals.

Unlike simple imidazoles, the introduction of a bulky furan ring fundamentally alters the coordination thermodynamics, geometry preferences, and solubility profiles of the resulting metallo-complexes. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you achieve discrete, high-yield metal-ligand architectures.

I. Executive Diagnostic Summary: The Steric Challenge

The core difficulty in utilizing 5-(2-Furanyl)-1H-imidazole lies in its annular tautomerism . In solution, the 5-substituted tautomer exists in rapid equilibrium with the 4-substituted tautomer (4-(2-furanyl)-1H-imidazole). When the ligand coordinates to a metal center via its pyridine-like nitrogen (N3), the bulky furan ring at the 4-position is forced into the immediate primary coordination sphere.

This creates a massive steric shield. While the furan oxygen could theoretically act as a secondary donor to form a bidentate chelate, it is a remarkably weak σ -donor compared to the imidazole nitrogen. Consequently, the furan ring typically acts as a non-coordinating, space-filling appendage that violently clashes with adjacent ligands in rigid geometries (such as 90° octahedral complexes) .

II. Mechanistic Troubleshooting & FAQs

Q1: Why do my reactions with Ni(II) and Co(II) result in incomplete complexation or extremely low yields, whereas Zn(II) works perfectly? A1: This is a direct consequence of preferred coordination geometries and steric tolerance. Ni(II) and Co(II) strongly prefer rigid octahedral ( Oh​ ) geometries, requiring six ligands packed at 90° angles. The steric bulk of the 4-furyl tautomer prevents the tight packing required for [ML6​]2+ formation, drastically lowering the stability constant. Conversely, Zn(II) is a d10 metal that readily adopts a tetrahedral ( Td​ ) geometry. The 109.5° bond angles in a tetrahedral complex provide significantly more spatial clearance for the bulky furan rings, allowing stable [ZnL4​]2+ or [ZnL2​X2​] complexes to form .

Q2: I am trying to synthesize a discrete monomeric Cu(II) complex, but I keep getting an insoluble, amorphous precipitate. How do I fix this? A2: You are likely experiencing premature deprotonation of the pyrrole-like nitrogen (N1). At pH levels above 7.0–7.5, the imidazole ring loses its proton to form an imidazolate anion. This anion acts as a highly efficient bridging ligand, linking Cu(II) centers together to form insoluble 1D or 2D coordination polymers . Causality-driven solution: Strictly control the pH of your reaction mixture between 6.0 and 6.5. Additionally, utilize coordinating counterions (like chlorides or acetates) to cap the axial positions of the Cu(II) center, which satisfies the metal's coordination sphere and prevents bridging.

Q3: Can I force the furan oxygen to coordinate and form a bidentate chelate to relieve steric strain? A3: Attempting to force (N,O) chelation is thermodynamically unfavorable. The furan oxygen is a poor donor, and forming a chelate ring with the adjacent imidazole nitrogen creates severe angular strain. Instead of forcing chelation, you should embrace the steric hindrance by using auxiliary ligands (e.g., 1,10-phenanthroline) to create a mixed-ligand system. The auxiliary ligand satisfies the metal's coordination requirements while leaving enough room for one or two bulky furan-imidazole ligands .

III. Quantitative Benchmarks: Impact of Steric Bulk

To predict the success of your coordination synthesis, it is critical to understand how steric hindrance impacts the stability constants ( logβn​ ) across different metal centers. The table below compares unhindered imidazole with sterically hindered 4/5-substituted imidazoles (using 4-alkyl/aryl substituted analogs as a thermodynamic proxy for the furan derivative).

Metal IonPreferred GeometryUnhindered Imidazole ( logβ4​ )Hindered Imidazole ( logβ4​ )Steric Impact Severity
Ni(II) Octahedral ( Oh​ )~12.0~7.5Severe (Clash at 90° angles)
Cu(II) Distorted Oh​ / Square Planar~12.6~10.2Moderate (Jahn-Teller plasticity accommodates bulk)
Zn(II) Tetrahedral ( Td​ )~9.5~8.8Mild (109.5° angles provide clearance)

Data synthesized from comparative stability studies of hindered imidazoles in aqueous/organic systems , .

IV. Workflow Visualization

The following diagnostic pathway illustrates the logical routing for overcoming steric clashes during synthesis.

G A 5-(2-Furanyl)-1H-imidazole + M(II) Precursor B Octahedral Preference (e.g., Ni²⁺, Co²⁺) A->B  Rigid Geometry C Tetrahedral / Plasticity (e.g., Zn²⁺, Cu²⁺) A->C  Flexible Geometry D Severe Steric Hindrance (Incomplete Coordination) B->D  Steric Clash at N3 E Stable Coordination Complex Formed C->E  Accommodates Bulk F Troubleshooting: Strict pH Control (<7.0) D->F  Polymerization Issue G Troubleshooting: Introduce Auxiliary Ligands D->G  Crowding Issue F->E  Prevents Bridging G->E  Relieves Strain

Workflow for overcoming steric hindrance in 5-(2-Furanyl)-1H-imidazole metal coordination.

V. Validated Experimental Protocol

Synthesis of a Discrete Tetrahedral Zn(II) Complex: [Zn(L)2​Cl2​] This protocol is designed as a self-validating system. By utilizing Zn(II) and chloride counterions, we intentionally force a tetrahedral geometry that circumvents the steric wall of the furan ring.

Materials Required:

  • 5-(2-Furanyl)-1H-imidazole (Ligand, L )

  • Zinc(II) chloride anhydrous ( ZnCl2​ )

  • Absolute Ethanol / Deionized Water (Solvents)

  • 0.1 M HCl (for pH adjustment)

Step-by-Step Methodology:

  • Ligand Solvation: Dissolve 2.0 mmol of 5-(2-Furanyl)-1H-imidazole in 15 mL of absolute ethanol. Causality: The furan moiety is highly hydrophobic. Using a high-donor-number organic solvent ensures complete dissolution and prevents ligand aggregation prior to metal introduction.

  • Metal Precursor Preparation: Dissolve 1.0 mmol of ZnCl2​ in 5 mL of a 1:1 Ethanol/Water mixture.

  • pH Verification (Self-Validation Checkpoint 1): Check the pH of the metal solution. Adjust to exactly pH 6.5 using 0.1 M HCl. Causality: Dropping the pH slightly below neutral ensures the N1 proton remains intact, completely shutting down the imidazolate-bridging polymerization pathway .

  • Complexation: Add the ZnCl2​ solution dropwise to the stirring ligand solution at room temperature over 10 minutes.

  • Observation (Self-Validation Checkpoint 2): The solution should remain clear or turn slightly opalescent. If immediate, heavy precipitation occurs, your pH is too high (polymeric network forming) or your solvent is too aqueous (hydrophobic crash-out).

  • Crystallization: Stir for 2 hours, filter any trace impurities, and allow the filtrate to undergo slow solvent evaporation at room temperature for 48–72 hours to yield X-ray quality crystals of the discrete [Zn(L)2​Cl2​] complex.

VI. References

  • Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution The Journal of Physical Chemistry A - ACS Publications[Link]

  • Alkylimidazoles: Stability Constants and Steric Effects Encyclopedia MDPI [Link]

  • Application of Hydrophobic Alkylimidazoles in the Separation of Non-Ferrous Metal Ions across Plasticised Membranes—A Review PubMed Central (PMC)[Link]

  • Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes OSTI.gov (US Department of Energy)[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-(2-Furanyl)-1H-imidazole vs. 5-(2-Thienyl)-1H-imidazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary In the landscape of heterocyclic chemistry and rati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary

In the landscape of heterocyclic chemistry and rational drug design, the bioisosteric replacement of a furan ring with a thiophene ring is a foundational tactic. When conjugated to an imidazole core—forming 5-(2-Furanyl)-1H-imidazole and 5-(2-Thienyl)-1H-imidazole —the subtle electronic differences between oxygen and sulfur dictate profound divergences in chemical reactivity, synthetic handling, and metabolic stability.

This guide provides an in-depth comparative analysis of these two scaffolds. By examining their thermodynamic properties, electrophilic reactivity profiles, and metabolic liabilities, we provide actionable, self-validating protocols for researchers looking to synthesize, functionalize, or evaluate these compounds in drug discovery pipelines [1].

Structural & Electronic Profiling

To predict the reactivity of these bi-heteroaryl systems, one must evaluate the interplay between the amphoteric imidazole ring and the electron-rich furan/thiophene appendage.

  • Aromaticity & Delocalization: Thiophene possesses a significantly higher aromatic resonance energy (approx. 29 kcal/mol) compared to furan (16 kcal/mol). Sulfur’s lower electronegativity and high polarizability allow for superior delocalization of the π -electron cloud. Furan, conversely, exhibits pronounced diene-like character.

  • Electrophilic Aromatic Substitution (EAS): The oxygen atom in furan is a highly effective π -donor due to the perfect size match of its 2p lone pair with the carbon 2p π -system. This makes the furan ring orders of magnitude more reactive toward electrophiles than thiophene.

  • The Imidazole Influence: Under acidic EAS conditions (e.g., nitration, sulfonation), the basic nitrogen of the imidazole ring protonates. The resulting imidazolium cation is strongly electron-withdrawing, effectively deactivating the imidazole ring and directing electrophilic attack exclusively to the 5'-position of the adjacent furan or thiophene ring [2].

Quantitative Data Comparison
Property / Parameter5-(2-Furanyl)-1H-imidazole5-(2-Thienyl)-1H-imidazole
Heteroatom (X) Oxygen (O)Sulfur (S)
Heteroatom Electronegativity (Pauling) 3.442.58
Aromatic Resonance Energy (Heterocycle) ~16 kcal/mol~29 kcal/mol
EAS Reactivity (Relative to Benzene) 106 (Extremely High) 104 (High)
Primary EAS Regioselectivity 5'-position (Furan ring)5'-position (Thiophene ring)
Diels-Alder Diene Character High (Readily reacts)Low (Requires extreme conditions)
Metabolic Half-life ( t1/2​ ) in HLM < 15 min (Rapid clearance)> 45 min (Moderate/Stable)
Structural Alert / Toxicity Risk High (Reactive enedione formation)Low to Moderate

Mechanistic Pathways & Visualizations

Electrophilic Aromatic Substitution (EAS) Logic

Because furan is highly electron-rich, EAS reactions (like bromination) are highly exothermic and prone to over-reaction (polyhalogenation or ring-opening). Thiophene provides a more controlled reaction coordinate due to its higher aromatic stability.

EAS_Pathway SM 5-(2-Heteroaryl)-1H-imidazole (X = O, S) E Electrophile (E+) (e.g., NBS) SM->E Activation Sigma Wheland Intermediate (C5' Attack) E->Sigma Regioselective ProdF 5'-Substituted Furan (Fast, Exothermic) Sigma->ProdF X = O (-H+) ProdT 5'-Substituted Thiophene (Moderate, Controlled) Sigma->ProdT X = S (-H+)

Fig 1: Regioselective EAS pathway at the 5'-position of the heteroaryl ring.

Metabolic Stability in Drug Design

In medicinal chemistry, the furan ring is frequently flagged as a structural alert. Hepatic Cytochrome P450 (CYP450) enzymes rapidly oxidize furan to a reactive epoxide, which opens into a highly electrophilic cis-enedione. This intermediate covalently binds to nucleophilic residues on proteins or depletes glutathione (GSH), leading to hepatotoxicity. Thiophene, while also subject to oxidation (forming S-oxides or epoxides), generally undergoes these processes at a significantly slower rate, yielding less toxic, easily cleared metabolites [3].

Metabolic_Pathway CYP Hepatic CYP450 Oxidation Epoxide Furan Epoxide (Highly Reactive) CYP->Epoxide X = O SOxide Thiophene S-Oxide (Transient) CYP->SOxide X = S Furan 5-(2-Furanyl)-1H-imidazole Furan->CYP Thiophene 5-(2-Thienyl)-1H-imidazole Thiophene->CYP Enedione cis-Enedione (Toxic Protein Adducts) Epoxide->Enedione Ring Opening Stable Hydroxylated Metabolites (Safe Clearance) SOxide->Stable Hydration/GSH

Fig 2: Divergent CYP450-mediated metabolic oxidation pathways highlighting furan toxicity vs thiophene clearance.

Experimental Methodologies

To empirically validate the reactivity differences discussed above, the following self-validating protocols are provided. The causality behind each specific condition is detailed to ensure scientific integrity.

Protocol A: Regioselective Mono-Bromination (EAS)

Objective: Synthesize the 5'-bromo derivative of the respective starting materials without inducing polyhalogenation or ring degradation.

Methodology:

  • Preparation: Dissolve 1.0 mmol of the starting material (5-(2-Furanyl)-1H-imidazole or 5-(2-Thienyl)-1H-imidazole) in 10 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

  • Temperature Control (Critical Step):

    • For Furan: Cool the reaction vessel to -20°C using a dry ice/ethylene glycol bath. Causality: Furan's exceptionally high HOMO energy leads to unselective polybromination and oxidative ring cleavage at higher temperatures.

    • For Thiophene: Cool the reaction vessel to 0°C using an ice/water bath. Causality: Thiophene's greater aromatic stabilization requires slightly higher thermal energy to overcome the activation barrier for the Wheland intermediate.

  • Reagent Addition: Dissolve 1.05 mmol of N-Bromosuccinimide (NBS) in 5 mL of DMF. Add this solution dropwise over 30 minutes to maintain strict temperature control.

  • Reaction Monitoring: Stir for 1 hour. Monitor via TLC (Dichloromethane/Methanol 9:1). The furan derivative will consume the starting material significantly faster.

  • Quenching & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted electrophilic bromine. Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic vulnerability of the furan vs. thiophene rings to CYP450-mediated degradation.

Methodology:

  • Incubation Setup: Prepare a 1.0 mL incubation mixture containing Human Liver Microsomes (0.5 mg/mL protein concentration) and the test compound (1 μ M) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes. Causality: Ensures thermal equilibrium prior to enzymatic activation, preventing artifactual lag phases in kinetic data.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Aliquot 100 μ L samples at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each sample into 300 μ L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP450 enzymes, locking the exact metabolic snapshot in time.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the area ratio of the parent compound to the internal standard. Calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion & Application Guide

When selecting between 5-(2-Furanyl)-1H-imidazole and 5-(2-Thienyl)-1H-imidazole for a research campaign:

  • Choose the Furan derivative if your goal is downstream functionalization via Diels-Alder cycloadditions, or if you require a highly reactive handle for mild electrophilic substitutions. However, be prepared to implement strict cryogenic conditions to prevent over-reaction.

  • Choose the Thiophene derivative for drug development programs. It acts as an excellent bioisostere that maintains the necessary geometry and hydrogen-bond accepting capabilities (via the π -system) while drastically improving pharmacokinetic half-life and mitigating the risk of idiosyncratic hepatotoxicity caused by reactive enedione metabolites.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons. URL:[Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

  • Stepan, A. F., Walker, D. P., Bauman, J., et al. (2011). Structural alert/reactive metabolite concept as applied in medicinal chemistry to mitigate the risk of idiosyncratic drug toxicity. Chemical Research in Toxicology, 24(9), 1345-1410. URL:[Link]

Comparative

Validation of HPLC-UV methods for 5-(2-Furanyl)-1H-imidazole quantitative analysis

A Comprehensive Guide to the Validation of Analytical Methods for 5-(2-Furanyl)-1H-imidazole: HPLC-UV vs. Alternative Platforms The accurate quantification of substituted imidazoles, such as 5-(2-Furanyl)-1H-imidazole (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Validation of Analytical Methods for 5-(2-Furanyl)-1H-imidazole: HPLC-UV vs. Alternative Platforms

The accurate quantification of substituted imidazoles, such as 5-(2-Furanyl)-1H-imidazole (CAS 91037-91-1), is a critical requirement in pharmaceutical development and chemical synthesis. This compound features a unique furan-imidazole conjugated scaffold, which dictates its physicochemical behavior and analytical profile.

As a Senior Application Scientist, selecting the right analytical method requires balancing sensitivity, specificity, and operational cost. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages for trace analysis, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the gold standard for routine quantitative analysis and quality control[1].

This guide objectively compares these methodologies, explains the mechanistic causality behind HPLC-UV method development, and provides a self-validating experimental protocol grounded in International Council for Harmonisation (ICH) guidelines.

Mechanistic Causality in Method Selection

The structural anatomy of 5-(2-Furanyl)-1H-imidazole directly informs the choice of analytical instrumentation:

  • Strong Chromophore (Why UV?): The molecule consists of an electron-rich furan ring conjugated with an imidazole ring. This extended π -conjugation system provides a strong, distinct UV absorbance maximum ( λmax​ ) typically between 280 nm and 310 nm[2]. This makes UV detection highly sensitive, circumventing the need for expensive mass spectrometers for bulk drug or formulation analysis.

  • Ionization Potential (Why LC over GC?): The basic imidazole nitrogen has a pKa of approximately 6.5 to 7.0. While the compound can be analyzed via GC-MS, its polarity often necessitates chemical derivatization to prevent thermal degradation and column adsorption[1]. LC methods bypass this requirement entirely.

  • Matrix Complexity (When to use MS?): If the compound is being analyzed in complex biological matrices (e.g., human plasma for pharmacokinetic studies), the superior signal-to-noise ratio and mass-to-charge ( m/z ) specificity of LC-MS/MS become mandatory to eliminate endogenous matrix interference[1].

MethodSelection Start Target Analysis: 5-(2-Furanyl)-1H-imidazole CheckChrom Conjugated Pi-System? (Furan + Imidazole) Start->CheckChrom HPLCUV HPLC-UV (Routine QA/QC) CheckChrom->HPLCUV Yes (High UV Absorbance) CheckMatrix Complex Biological Matrix? CheckChrom->CheckMatrix High Sensitivity Needed LCMS LC-MS/MS (PK/PD Studies) CheckMatrix->LCMS Yes (Trace Level) GCMS GC-MS (Volatile Impurities) CheckMatrix->GCMS No (Derivatization Required)

Decision matrix for selecting analytical methods for furan-imidazole derivatives.

Comparative Performance Data

The following table synthesizes quantitative validation data across different analytical platforms for imidazole derivatives. HPLC-UV demonstrates superior precision and accuracy for bulk quantification, whereas LC-MS/MS dominates in sensitivity[1].

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Primary Application Bulk drug QC, FormulationTrace analysis, PK/PDVolatile impurities
Linearity ( R2 ) > 0.999[1]> 0.990[1]> 0.990[1]
Limit of Detection (LOD) ~0.15 µg/mL[2]1 - 25 nM[1]0.05 - 0.89 µg/mL[1]
Limit of Quantitation (LOQ) ~0.45 µg/mL[2]1 - 50 nM[1]0.23 - 1.93 µg/mL[1]
Accuracy (% Recovery) 98.4 - 101.2%[1]60 - 120%[1]58.8 - 160.9%[1]
Precision (%RSD) < 2.0%[3]< 15.0%< 15.0%

Self-Validating Experimental Protocol: HPLC-UV Method

To ensure absolute trustworthiness, an analytical method must be self-validating—meaning the protocol itself contains built-in criteria that prove the data is reliable before it is even calculated. Below is a rigorously designed, step-by-step ICH Q2(R1) compliant methodology for 5-(2-Furanyl)-1H-imidazole.

Step 1: Chromatographic Method Setup
  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol : 0.025 M KH2​PO4​ (70:30, v/v), pH adjusted to 3.2 with ortho-phosphoric acid[2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 300 nm[2].

  • Mechanistic Causality: The acidic pH (3.2) is the most critical parameter here. Because the imidazole nitrogen has a pKa around 6.5, a neutral pH would leave the molecule partially ionized, leading to severe peak tailing due to secondary interactions with unendcapped silanols on the silica matrix. Dropping the pH to 3.2 fully protonates the molecule, forcing it into a single ionization state and yielding sharp, symmetrical peaks[2].

Step 2: System Suitability Testing (SST)
  • Action: Inject the standard solution (e.g., 10 µg/mL) six consecutive times before running any actual samples.

  • Self-Validating Criteria: The system is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , the USP tailing factor is ≤1.5 , and the theoretical plate count is ≥2000 .

  • Mechanistic Causality: SST acts as a built-in fail-safe. It proves that the entire thermodynamic system (pump stability, column integrity, and detector response) is in equilibrium.

Step 3: Specificity and Forced Degradation
  • Action: Subject the compound to acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H2​O2​ ), and thermal stress ( 60∘C ). Analyze using a Photodiode Array (PDA) detector.

  • Self-Validating Criteria: The peak purity angle must be strictly less than the peak purity threshold across the entire 5-(2-Furanyl)-1H-imidazole peak.

  • Mechanistic Causality: This proves that the UV method is "stability-indicating." Even if the furan ring oxidizes or the imidazole ring cleaves, the degradation products will not co-elute and artificially inflate the quantitative result of the active compound.

Step 4: Linearity and Range
  • Action: Prepare and inject five concentration levels ranging from 50% to 150% of the target analytical concentration[3].

  • Self-Validating Criteria: The correlation coefficient ( R2 ) of the linear regression curve must be >0.999 [1].

  • Mechanistic Causality: Confirms that the UV detector's photomultiplier tube response is directly and linearly proportional to the concentration of the furan-imidazole derivative, ensuring accurate quantification at both the upper and lower specification limits.

Step 5: Accuracy (Recovery)
  • Action: Spike known quantities of 5-(2-Furanyl)-1H-imidazole standard into a synthetic matrix at 80%, 100%, and 120% levels.

  • Self-Validating Criteria: Mean recovery must fall between 98.0% and 102.0%[1].

  • Mechanistic Causality: Proves that the extraction process is highly efficient and that the sample matrix does not suppress or enhance the UV signal.

Validation Spec 1. Specificity (Peak Purity) Lin 2. Linearity (R² > 0.999) Spec->Lin Acc 3. Accuracy (98-102% Rec) Lin->Acc Prec 4. Precision (RSD < 2%) Acc->Prec Sens 5. LOD/LOQ (S/N > 3 & 10) Prec->Sens

Sequential self-validating workflow based on ICH Q2(R1) guidelines.

Conclusion

For the quantitative analysis of 5-(2-Furanyl)-1H-imidazole, HPLC-UV provides the optimal balance of ruggedness, precision, and cost-efficiency. By leveraging the molecule's natural π -conjugation for UV detection and meticulously controlling the mobile phase pH to manage imidazole ionization, scientists can develop highly reliable, self-validating assays. While LC-MS/MS remains a necessary alternative for trace-level biological studies, a properly validated HPLC-UV method is the definitive choice for formulation and bulk purity assessments.

References

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives.1

  • National Institutes of Health (PMC). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.2

  • Asian Journal of Research in Chemistry. Validation of UV Spectrophotometric and HPLC Methods for quantitative determination.3

Sources

Validation

FT-IR Absorption Bands Comparison for 5-(2-Furanyl)-1H-imidazole and Its Derivatives: A Technical Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Structural Significance & FT-IR Mechanistic Causality 5-(2-Furanyl)-1H-imidazole (commonly referred to as FFI) is a highly signific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Structural Significance & FT-IR Mechanistic Causality

5-(2-Furanyl)-1H-imidazole (commonly referred to as FFI) is a highly significant molecular scaffold. Originally identified as one of the first Advanced Glycation End-products (AGEs) formed in vivo during the Maillard reaction between reducing sugars and the ε-amino groups of lysine residues[1], FFI plays a critical role in the pathogenesis of diabetes and vascular aging [2]. Beyond its endogenous role, the furanyl-imidazole core has emerged as a privileged pharmacophore. Synthetic modifications—particularly N-alkylation of the imidazole ring or substitution on the furan moiety—have yielded highly potent derivatives, such as 3-chlorobenzyloxy furanyl imidazole, which demonstrates exceptional antileishmanial and antifungal efficacy [3].

Fourier Transform Infrared (FT-IR) spectroscopy is the frontline analytical technique for verifying the structural integrity of these compounds. However, accurately assigning the overlapping vibrational modes of the highly conjugated furan oxygen and imidazole nitrogen requires rigorous spectroscopic control. As a Senior Application Scientist, I frequently observe researchers defaulting to KBr pellet transmission for solid-state characterization of these heterocycles. This is a critical methodological error.

The unsubstituted imidazole ring of parent FFI forms extensive intermolecular hydrogen-bonded networks. KBr is highly hygroscopic; any absorbed moisture introduces a broad O-H stretching band at 3300–3400 cm⁻¹, which artificially obscures the diagnostic N-H stretching region (3120–3150 cm⁻¹) of the imidazole moiety. Therefore, I mandate the use of Attenuated Total Reflectance (ATR-FTIR) utilizing a monolithic diamond crystal. ATR eliminates the moisture artifact and ensures the self-validation of the spectral data, provided that the applied pressure is strictly controlled to prevent pressure-induced polymorphic shifts.

Comparative FT-IR Absorption Data

To facilitate objective comparison, the table below synthesizes the characteristic FT-IR absorption bands of the parent 5-(2-Furanyl)-1H-imidazole against two critical derivatives: the immunogen linker FFI-1-Hexanoic Acid [1] and the antimicrobial agent 3-Chlorobenzyloxy Furanyl Imidazole [3].

Functional Group / Vibrational Mode5-(2-Furanyl)-1H-imidazole (Parent FFI)FFI-1-Hexanoic Acid (N-Alkyl Derivative)3-Chlorobenzyloxy Furanyl Imidazole (Ether Derivative)
N-H Stretch (Imidazole) 3120 – 3150 cm⁻¹ (Broad, H-bonded)Absent (N-substituted)Absent (N-substituted)
Aliphatic C-H Stretch Absent2930, 2855 cm⁻¹ (Strong)2925 cm⁻¹ (Moderate)
C=O Stretch (Carboxylic Acid) Absent1715 cm⁻¹ (Strong)Absent
C=N Stretch (Imidazole) 1620 – 1640 cm⁻¹1615 – 1635 cm⁻¹1610 – 1630 cm⁻¹
C=C Stretch (Aromatic Core) 1510 – 1550 cm⁻¹1505 – 1545 cm⁻¹1495 – 1540 cm⁻¹ (Shifted)
C-O-C Stretch (Furan Asym.) 1180 – 1210 cm⁻¹1185 – 1215 cm⁻¹1190 – 1220 cm⁻¹
C-O-C Stretch (Ether Linkage) AbsentAbsent1245 – 1260 cm⁻¹
C-Cl Stretch (Halogen) AbsentAbsent745 – 760 cm⁻¹ (Strong)

Data Interpretation Insight: The electron-withdrawing nature of the chlorobenzyloxy group in the antimicrobial derivative causes a slight bathochromic shift (lower wavenumber) in the conjugated C=C stretching frequency compared to the parent FFI. Furthermore, the disappearance of the N-H stretch at ~3150 cm⁻¹ serves as a primary validation metric for successful N-alkylation during synthesis.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To guarantee scientific integrity, the following protocol is designed as a self-validating system . Every step includes a built-in quality control metric to ensure causality between the physical sample state and the acquired digital spectrum.

Step 1: Instrument Calibration & Environmental Control

  • Action: Purge the FT-IR spectrometer with dry nitrogen for 30 minutes prior to analysis. Run a polystyrene standard calibration check.

  • Causality: The C=N and C=C stretching regions (1500–1650 cm⁻¹) are highly susceptible to interference from atmospheric water vapor rotational bands. Purging eliminates this overlap.

  • Validation Metric: The polystyrene peak at 1601 cm⁻¹ must resolve with a full-width at half-maximum (FWHM) of <4 cm⁻¹.

Step 2: Background Acquisition (The Continuous Validation Metric)

  • Action: Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean, empty diamond ATR crystal.

  • Causality: A background scan is not just a preliminary step; it is a continuous validation metric for the purge system's efficacy.

  • Validation Metric: If the background shows >2% variance in the 1600 cm⁻¹ region compared to the previous day's baseline, the purge system is failing, and subsequent data is invalidated.

Step 3: Sample Loading and Pressure Application

  • Action: Deposit 2–3 mg of the furanyl-imidazole powder onto the ATR crystal. Apply constant pressure using the ATR anvil equipped with a torque-limiting clutch.

  • Causality: Inconsistent pressure alters the optical contact area, changing peak intensities. Excessive pressure can induce polymorphic transitions in crystalline derivatives.

  • Validation Metric: The torque-limiting clutch ensures exactly 50 cN·m of force is applied across all comparative samples, standardizing the path length.

Step 4: Spectral Acquisition and ATR Correction

  • Action: Acquire the sample spectrum (64 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm during post-processing.

  • Causality: 64 scans are mathematically required to improve the Signal-to-Noise (S/N) ratio by a factor of 8, resolving the weak furan C-O-C symmetric stretch from baseline noise. ATR correction is mandatory because the evanescent wave penetrates deeper at lower wavenumbers; without correction, the low-frequency C-Cl bands (750 cm⁻¹) will appear artificially intense compared to the high-frequency N-H bands.

  • Validation Metric: The final processed spectrum must exhibit an S/N ratio of >1000:1 in the 2000–2500 cm⁻¹ baseline region.

Workflow Visualization

Below is the logical progression of the self-validating ATR-FTIR protocol.

FTIR_Workflow N1 1. Instrument Calibration (Polystyrene Standard) N2 2. Background Acquisition (Atmospheric H₂O/CO₂ Suppression) N1->N2 N3 3. ATR Sample Loading (Constant Pressure Application) N2->N3 N4 4. Spectral Acquisition (4000-400 cm⁻¹, 64 Scans) N3->N4 N5 5. Self-Validation (S/N Ratio > 1000:1, Baseline Check) N4->N5

Workflow for self-validating ATR-FTIR spectral acquisition of furanyl-imidazole derivatives.

References

  • Protein Glycation, Diabetes, and Aging | Request PDF - ResearchGate Source: ResearchGate URL
  • Glycation and diabetes: The RAGE connection - ResearchGate Source: ResearchGate URL
  • Synthesis, Molecular Modelling Studies and Antimicrobial Activity of Coumarin and 1-Azacoumarin Linked 1,2,3- Triazole | Request PDF - ResearchGate Source: ResearchGate URL
Comparative

X-Ray Crystallography Validation of 5-(2-Furanyl)-1H-Imidazole Metal-Organic Frameworks: A Comparative Guide

Introduction: The Structural Challenge of 5-FIM MOFs The design of Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs) relies heavily on the geometric precision of organic linkers. The ligand 5-(2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Challenge of 5-FIM MOFs

The design of Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs) relies heavily on the geometric precision of organic linkers. The ligand 5-(2-Furanyl)-1H-imidazole (5-FIM) introduces a unique structural paradigm. While the imidazole moiety dictates predictable tetrahedral coordination with transition metals (e.g., Zn²⁺, Co²⁺), the bulky furanyl ring introduces significant steric hindrance and rotational degrees of freedom. Furthermore, the furanyl oxygen can act as a secondary coordination site or participate in hydrogen bonding, leading to complex energy landscapes and structural polymorphism.

For researchers and drug development professionals utilizing 5-FIM MOFs for targeted drug delivery or gas separation, rigorous structural validation is non-negotiable. Because 5-FIM MOFs often precipitate as microcrystalline powders rather than large single crystals, selecting the correct crystallographic validation workflow is critical [3]. This guide objectively compares the three primary X-ray and electron diffraction methodologies used to validate these complex frameworks.

Comparative Analysis of Crystallographic Workflows

To accurately resolve the framework topology and the specific dihedral orientation of the furanyl ring, researchers must choose between Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD) with Rietveld Refinement, and the emerging Microcrystal Electron Diffraction (MicroED) [1, 4].

Performance Comparison Data
Validation ParameterSingle-Crystal XRD (SCXRD)PXRD + Rietveld RefinementMicrocrystal Electron Diffraction (MicroED)
Optimal Crystal Size > 10 µmBulk powder (Microcrystalline)100 nm – 1 µm
Typical Resolution ~0.75 Å~1.20 Å (Synchrotron dependent)~0.80 Å
Furanyl Ring Resolvability Excellent: Unambiguous dihedral angles and thermal parameters.Moderate: Requires tight geometric restraints and prior structural models.Excellent: Strong electron-matter interaction resolves light atoms easily.
Beam Sensitivity Handling Cryo-cooling (100 K) usually sufficient.Minimal damage due to bulk averaging.Challenging: Requires ultra-low dose Cryo-EM techniques.
Throughput & Scalability Medium (Bottleneck is crystal growth).High (Ideal for batch-to-batch QA/QC).Low (Requires specialized grid prep/FIB milling).
Primary Use Case De novo structure determination.Phase purity and isostructural confirmation.De novo solution for intractable nanocrystals.

Causality Insight: SCXRD remains the gold standard for absolute structure determination. However, the steric bulk of 5-FIM often forces rapid, kinetically driven precipitation, yielding crystals too small for SCXRD. In these cases, MicroED bypasses the crystal-growth bottleneck by utilizing the strong interaction of electrons with matter, yielding atomic resolution from sub-micron particles [4]. Conversely, PXRD is the workhorse for validating bulk phase purity but struggles with ab initio solutions of large-unit-cell MOFs without high-quality synchrotron data [2, 3].

Experimental Protocols: A Self-Validating System

The following protocols establish a self-validating pipeline: synthesizing the 5-FIM MOF, confirming bulk purity, and executing high-resolution structural determination.

Protocol A: Solvothermal Crystallization of 5-FIM MOFs

Objective: Maximize crystal size to enable SCXRD while minimizing amorphous impurities.

  • Precursor Preparation: Dissolve 0.1 mmol of metal salt (e.g., Zn(NO₃)₂·6H₂O) and 0.2 mmol of 5-(2-Furanyl)-1H-imidazole in 5 mL of N,N-diethylformamide (DEF).

  • Modulation: Add 0.5 mmol of sodium formate. Causality: The formate acts as a competing modulator, slowing down the coordination rate of the 5-FIM ligand and promoting the growth of larger, highly crystalline domains rather than rapid nucleation.

  • Thermal Ramping: Seal the mixture in a Teflon-lined autoclave. Heat to 120°C at 2°C/min, hold for 72 hours, and cool to room temperature at a strictly controlled rate of 1°C/hr . Causality: A slow cooling ramp is the most critical factor in thermodynamic crystal growth, allowing the furanyl rings to adopt their lowest-energy rotational conformations without introducing structural defects.

Protocol B: SCXRD Validation Workflow
  • Crystal Harvesting: Submerge the harvested crystals in paratone oil to prevent solvent loss and framework collapse.

  • Mounting: Select a crystal (>10 µm) exhibiting sharp optical extinction under polarized light. Mount on a MiTeGen loop.

  • Data Collection: Transfer immediately to a diffractometer equipped with a cold stream (100 K). Causality: Cryo-cooling minimizes the thermal vibrations of the pendant furanyl rings, significantly improving the intensity of high-angle reflections required to resolve the carbon-oxygen bonds.

  • Integration & Solution: Integrate data using SAINT and solve the structure using intrinsic phasing (SHELXT). Apply anisotropic displacement parameters to all non-hydrogen atoms.

Protocol C: PXRD & Rietveld Refinement (For Microcrystalline Batches)
  • Sample Preparation: Lightly grind the 5-FIM MOF powder and load it into a 0.5 mm borosilicate capillary. Causality: Capillary transmission geometry eliminates the preferred orientation (texture) effects commonly seen in flat-plate MOF samples, ensuring accurate peak intensities [2].

  • Data Collection: Collect data from 2θ = 2° to 50° using Cu-Kα₁ radiation with a step size of 0.01°.

  • Le Bail Fitting: Perform a Le Bail extraction to determine accurate unit cell parameters and peak profile shapes (pseudo-Voigt) without relying on atomic coordinates.

  • Rietveld Refinement: Introduce the expected structural model. Apply rigid-body restraints to the 5-FIM ligand (specifically the furan-imidazole C-C bond length) to prevent the refinement from diverging into chemically unreasonable geometries [2].

Decision Matrix Visualization

The following diagram illustrates the logical workflow for selecting the appropriate crystallographic technique based on the physical characteristics of the synthesized 5-FIM MOF.

G Start 5-FIM MOF Synthesis SizeCheck Assess Crystal Size & Quality (Optical Microscopy / SEM) Start->SizeCheck Harvest & Wash SCXRD Single-Crystal XRD (Crystals > 10 µm) SizeCheck->SCXRD Large, clear crystals PXRD PXRD + Rietveld (Bulk Microcrystalline Powder) SizeCheck->PXRD Opaque bulk powder MicroED MicroED (Nanocrystals < 1 µm) SizeCheck->MicroED Sub-micron particles ModelSC Direct Ab Initio Structure Solution SCXRD->ModelSC ModelPX Le Bail Fitting & Restrained Refinement PXRD->ModelPX ModelED Kinematic/Dynamic Electron Diffraction Refinement MicroED->ModelED Cryo-FIB Milling (if needed) Valid Validated 3D Framework: Furanyl Ring Orientation & Topology Resolved ModelSC->Valid ModelPX->Valid ModelED->Valid

Caption: Decision workflow for selecting the optimal crystallographic validation method for 5-FIM MOFs.

References

  • Focused Ion Beam milling and MicroED structure determination of metal-organic framework crystals ChemRxiv[Link]

  • The structure of cubic MOF... A comparison between structural models obtained from Rietveld refinement Cambridge University Press[Link]

  • Elucidating metal–organic framework structures using synchrotron serial crystallography CrystEngComm (RSC Publishing)[Link]

  • MicroED Structure Determination Service for Novel Materials Creative Biostructure[Link]

Validation

Comparative Molecular Docking Studies of 5-(2-Furanyl)-1H-imidazole (FFI) vs. Alternative AGEs at the RAGE V-Domain

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note Executive Summary Advanced Glycation End-products (AGEs) are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary

Advanced Glycation End-products (AGEs) are a heterogeneous group of macromolecules formed via the non-enzymatic Maillard reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids. The accumulation of AGEs is a primary driver of oxidative stress and inflammation in diabetes, neurodegeneration, and cardiovascular diseases, primarily mediated through their binding to the Receptor for Advanced Glycation End-products (RAGE) [1].

This guide provides an objective, data-driven comparative analysis of the molecular docking performance of 5-(2-Furanyl)-1H-imidazole (FFI) —a well-characterized heterocyclic AGE—against alternative physiological AGEs, specifically Nε-(carboxymethyl)lysine (CML) and Pentosidine . By evaluating their binding affinities and interaction profiles within the RAGE V-domain (PDB ID: 4LP5), this guide equips drug development professionals with the mechanistic insights required to design competitive RAGE inhibitors.

Mechanistic Overview: The AGE-RAGE Axis

RAGE is a multiligand transmembrane receptor belonging to the immunoglobulin superfamily. The extracellular region consists of one V-type domain and two C-type domains (C1 and C2). The V-domain is the primary binding site for most AGEs [2].

The structural diversity of AGEs dictates their binding modality. While CML is a linear, highly polar adduct that relies on electrostatic interactions, FFI contains both furan and imidazole rings. This heterocyclic nature allows FFI to exploit deep hydrophobic pockets and engage in π−π stacking with aromatic residues in the V-domain, triggering the intracellular signaling cascade shown below.

RAGESignaling AGEs AGE Ligands (FFI, CML, Pentosidine) RAGE RAGE V-Domain (Receptor) AGEs->RAGE Extracellular Binding Intracellular Intracellular Effectors (DIAPH1, TIRAP) RAGE->Intracellular Cytoplasmic Tail Activation Signaling Signaling Cascades (ERK 1/2, MAPK, JNK) Intracellular->Signaling Phosphorylation NFKB NF-κB Activation & Inflammation Signaling->NFKB Gene Transcription

Figure 1: Mechanistic pathway of AGE-induced RAGE activation and downstream inflammatory signaling.

Self-Validating Experimental Workflow

To ensure high scientific integrity and reproducibility, the computational workflow described herein is designed as a self-validating system . Molecular docking alone is prone to false positives; therefore, our protocol integrates post-docking Molecular Dynamics (MD) simulations to verify the thermodynamic stability of the predicted ligand-receptor complexes [3].

Step-by-Step Methodology
  • Protein Preparation: The high-resolution crystal structure of the human RAGE extracellular domain (PDB ID: 4LP5) is imported. Water molecules beyond 3 Å of the active site are removed. Missing hydrogen atoms are added at physiological pH (7.4), and the hydrogen-bond network is optimized using the PROPKA algorithm.

  • Ligand Preparation: 3D structures of FFI, CML, and Pentosidine are generated. Tautomeric and ionization states at pH 7.4 are enumerated. The ligands undergo energy minimization using the OPLS4 force field to resolve steric clashes.

  • Grid Generation: A receptor grid is centered on the V-domain active site (encompassing key residues Arg48, Lys52, Trp61, and Arg98) with a bounding box of 20 × 20 × 20 Å.

  • Molecular Docking: Extra Precision (XP) docking is performed. Ligand flexibility is fully sampled, and poses are scored based on Coulombic, van der Waals, and metal-ligation terms.

  • MD Simulation Validation: The top-scoring pose for each complex is subjected to a 100 ns MD simulation (NPT ensemble, 300 K, 1.013 bar) to calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms, confirming complex stability.

DockingWorkflow LigPrep Ligand Preparation (FFI, CML, Pentosidine) Energy Minimization GridGen Grid Generation Targeting V-Domain Cavity LigPrep->GridGen ProtPrep Protein Preparation RAGE V-Domain (PDB: 4LP5) Protonation & H-Bond Opt ProtPrep->GridGen Docking Molecular Docking (Glide XP / AutoDock Vina) GridGen->Docking Scoring Scoring & Analysis (ΔG, Interaction Profiling) Docking->Scoring MDVal MD Simulation (100 ns) Complex Stability & RMSD Scoring->MDVal

Figure 2: Self-validating computational workflow for comparative molecular docking and MD simulation.

Comparative Data Analysis

The following tables summarize the quantitative docking results, objectively comparing FFI's performance against CML and Pentosidine.

Table 1: Binding Affinities and Complex Stability

Lower (more negative) ΔG values indicate stronger binding affinity. RMSD values < 2.5 Å during MD simulation indicate a highly stable binding pose.

Ligand (AGE)Structural ClassificationDocking Score ( ΔG , kcal/mol)Mean Ligand RMSD (100 ns MD)Predicted Binding Stability
5-(2-Furanyl)-1H-imidazole (FFI) Heterocyclic / Aromatic-7.421.85 ÅHigh
Nε-(carboxymethyl)lysine (CML) Linear / Aliphatic-5.683.12 ÅModerate
Pentosidine Cross-linked / Bulky-8.151.60 ÅVery High
Table 2: Key Interacting Residues in the RAGE V-Domain

Understanding the specific molecular contacts is critical for rational drug design targeting the RAGE active site.

LigandPrimary Interacting ResiduesDominant Interaction Types
FFI Trp61, Tyr118, Arg98, Gln119 π−π stacking (Trp61), Hydrogen bonding (imidazole ring to Arg98)
CML Arg48, Lys52, Lys43Salt bridges, Electrostatic interactions
Pentosidine Trp61, Arg48, Lys52, Glu94Mixed: π−π stacking, Salt bridges, extensive H-bond network

Causality & Expert Insights: Why FFI Outperforms CML in Binding Stability

As an Application Scientist analyzing these structural interactions, it is crucial to look beyond the raw docking scores and understand the causality of the binding mechanics.

The Role of Heterocyclic Geometry: CML (Nε-(carboxymethyl)lysine) is often considered the most abundant AGE in vivo. However, its linear, highly flexible aliphatic structure results in a higher entropic penalty upon binding to the RAGE V-domain. As seen in Table 1, CML exhibits a higher RMSD (3.12 Å) during MD simulations, indicating a transient, highly dynamic binding state that relies heavily on solvent-exposed salt bridges with Arg48 and Lys52 [4].

Conversely, 5-(2-Furanyl)-1H-imidazole (FFI) possesses a rigid, planar geometry due to its conjugated furan and imidazole rings. This structural rigidity minimizes the entropic penalty of binding. More importantly, FFI acts as a potent pharmacophore by intercalating into the hydrophobic sub-pocket of the V-domain. The furan ring engages in robust π−π stacking interactions with Trp61 and Tyr118 , while the nitrogen atoms of the imidazole ring serve as strong hydrogen bond acceptors/donors with Arg98 . This dual-action binding modality (hydrophobic anchoring + directional H-bonding) explains why FFI achieves a significantly lower ΔG (-7.42 kcal/mol) and a highly stable MD profile (RMSD 1.85 Å) compared to CML.

Implications for Drug Discovery: For researchers designing novel RAGE inhibitors, the FFI scaffold provides a superior starting point compared to linear AGE mimics. Incorporating a bioisostere of the furan-imidazole core can effectively anchor the inhibitor deep within the V-domain, competitively blocking the binding of bulkier, highly pathogenic cross-linked AGEs like Pentosidine.

References

  • Mechanism and pathways of formation of advanced glycation end products. ResearchGate.[Link]

  • 4LP5: Crystal structure of the full-length human RAGE extracellular domain (VC1C2 fragment). RCSB Protein Data Bank.[Link]

  • Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective. ACS Publications.[Link]

  • Discovery of Potential RAGE inhibitors using Receptor-Based Pharmacophore Modeling, High Throughput Virtual Screening and Docking Studies. PubMed Central (PMC).[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-(2-Furanyl)-1H-imidazole: Essential Safety and Operational Protocols

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling 5-(2-Furanyl)-1H-imidazole. As a compound utilized in pharmaceutical research and de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling 5-(2-Furanyl)-1H-imidazole. As a compound utilized in pharmaceutical research and development, understanding its unique chemical characteristics is paramount to ensuring laboratory safety.[1] This document is structured to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the necessary precautions, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Analysis: A Tale of Two Moieties

The potential hazards of 5-(2-Furanyl)-1H-imidazole are best understood by examining its structure. It contains both an imidazole core, known for its corrosive properties, and a furan ring, which presents toxicological concerns.

The Imidazole Moiety: Corrosivity and Irritation

The imidazole ring system is the primary driver of the compound's likely corrosive nature. Safety data for imidazole and its derivatives consistently highlight the following risks:

  • Severe Skin Burns and Eye Damage: Direct contact can cause caustic burns to the skin and serious, potentially irreversible, damage to the eyes.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols can lead to irritation and potential corrosion of the respiratory tract.[6]

  • Harmful if Swallowed: Ingestion can cause burns to the gastric and intestinal mucosa.[6]

The Furan Moiety: Toxicological Concerns

The presence of a furan ring introduces a more complex, systemic hazard profile. While furan-containing compounds are valuable in medicinal chemistry, the furan ring can undergo metabolic activation in the body, particularly in the liver.[7][8][9]

  • Hepatotoxicity: The metabolism of furan can produce reactive intermediates, such as cis-2-butene-1,4-dial, which are toxic to liver cells.[8][10]

  • Carcinogenicity: Furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), with studies showing it induces hepatocellular tumors in rodents.[9][11] The carcinogenic risk is believed to be a consequence of chronic cytotoxicity followed by regenerative cell proliferation.[10][11]

Given these dual hazards, 5-(2-Furanyl)-1H-imidazole must be handled as a corrosive, irritant, and potentially hepatotoxic and carcinogenic substance.

Hierarchy of Controls: From Engineering to PPE

A multi-layered approach to safety is essential, starting with the most effective controls.

Engineering Controls: Your First Line of Defense

All handling of 5-(2-Furanyl)-1H-imidazole, especially when in solid/powder form or when preparing solutions, must be conducted within a certified chemical fume hood.[12][13] This is non-negotiable. The fume hood contains vapors and prevents the inhalation of fine dust particles, which can form explosive mixtures with air and pose a significant inhalation risk.[12][14] Ensure that an eyewash station and a safety shower are readily accessible and located within a 10-second travel distance from the workstation.[12][13]

Personal Protective Equipment (PPE): A Mandated Barrier

A comprehensive PPE strategy is mandatory. The specific equipment required is detailed below.

Protection TypeSpecificationRationale and Best Practices
Eye and Face Protection Tightly fitting chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn over goggles when there is a risk of splashing.[12][13][15]Protects against splashes of corrosive solutions and airborne dust. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves, such as nitrile rubber, tested according to EN 374.[16]Provides a barrier against skin contact. Gloves must be inspected for tears or holes before each use. Use proper removal technique to avoid contaminating skin. Wash and dry hands thoroughly after glove removal.[6]
Skin and Body Protection A flame-resistant lab coat is required. For larger quantities or procedures with a high splash risk, impervious clothing or a chemical-resistant apron over the lab coat is recommended.[6][15]Protects skin and personal clothing from contamination. Lab coats should be fully buttoned.
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood. If exposure limits are exceeded or symptoms of irritation occur, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) or a full-face respirator should be used.[6][12]This is a secondary control measure. Primary reliance should always be on the chemical fume hood.

Safe Handling and Disposal Workflow

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk. The following workflow provides a self-validating system for handling this compound from receipt to disposal.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Precaution cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal cluster_final Phase 4: Final Safety Steps RiskAssessment 1. Conduct Risk Assessment (Review SDS of related compounds) VerifyControls 2. Verify Engineering Controls (Fume Hood Certification, Eyewash/Shower Access) RiskAssessment->VerifyControls DonPPE 3. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) VerifyControls->DonPPE Weighing 4. Weigh Solid Compound (Use anti-static weigh boat, avoid dust) DonPPE->Weighing Transfer 5. Transfer & Dissolution (Add solid to solvent slowly) Weighing->Transfer Reaction 6. Perform Experiment (Maintain containment) Transfer->Reaction Decontaminate 7. Decontaminate Surfaces & Glassware Reaction->Decontaminate SegregateWaste 8. Segregate Hazardous Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) Decontaminate->SegregateWaste LabelWaste 9. Label Waste Container (Full chemical name, hazards) SegregateWaste->LabelWaste DoffPPE 10. Doff PPE Correctly (Gloves last, away from body) LabelWaste->DoffPPE WashHands 11. Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for Safely Handling 5-(2-Furanyl)-1H-imidazole.

Step-by-Step Methodology
  • Preparation and Pre-Work:

    • Area Designation: Designate a specific area within a chemical fume hood for handling the compound.[5]

    • Gather Materials: Ensure all necessary equipment (spatulas, glassware, solvents, waste containers) and a spill kit are inside the hood before starting.

    • PPE Inspection: Inspect all PPE for damage before donning it.

  • Handling the Solid Compound:

    • Weighing: When weighing the solid, use gentle movements to avoid creating airborne dust.[13] Use a tared, anti-static weigh boat or weigh paper.

    • Transfer: To transfer the solid, carefully add it to the solvent in your reaction vessel. Do not add solvent rapidly to the solid, as this can cause splashing.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][17]

    • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled hazardous waste container.[5][18] Ventilate the area and decontaminate the spill surface. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Waste Disposal:

    • Segregation: All waste containing 5-(2-Furanyl)-1H-imidazole, whether in pure form or in solution, must be collected as hazardous chemical waste.[5] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Labeling: Waste containers must be sealed, airtight, and clearly labeled with the full chemical name and associated hazards (Corrosive, Potential Toxin).[5]

    • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents and acids.[5]

    • Disposal Request: Follow your institution's procedures for having chemical waste collected by the EHS department.[5][18]

By integrating this expert-driven, safety-first approach, you can confidently and securely handle 5-(2-Furanyl)-1H-imidazole, protecting yourself, your colleagues, and the integrity of your research.

References

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Retrieved from [Link]

  • CPWR. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training. Retrieved from [Link]

  • International Association of Fire Chiefs. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • NIOSH. (2010). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Hassan, S. S. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Retrieved from [Link]

  • Hampton Research. (2023). 1.0 M Imidazole SDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Lab Manager. (2023). Health and Safety Compliance for the Research Laboratory. Retrieved from [Link]

  • Liu, T., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 403-412. Retrieved from [Link]

  • ResearchGate. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Peterson, L. A. (2000). A Reactive Metabolite of Furan, cis-2-Butene-1,4-dial, Is Mutagenic in the Ames Assay. Chemical Research in Toxicology, 13(6), 531-534. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Imidazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Toxicogenomics Case Study: Furan. Retrieved from [Link]

  • University of New Mexico. (n.d.). Chemical Safety Guidelines. Environmental Health & Safety. Retrieved from [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet - Imidazole. Retrieved from [Link]

  • iGEM. (2021). Safe Work Procedure - Ni-NTA chromatography and use of imidazole. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.